Methylchloroisothiazolinone
Description
The Panel concluded that the ingredient mixture MCI/MI is safe in cosmetics when formulated to be non-sensitizing, based on the results of a QRA or similar methodology; however, at no point should concentrations exceed 7.5 ppm in leaveon products or 15 ppm in rinse-off products.
Methylchloroisothiazolinone (MCI) is an isothiazolinone commonly used as a preservative with antibacterial and antifungal properties. It is found within many commercially available cosmetics, lotions, and makeup removers. It is also a known dermatological sensitizer and allergen; some of its side effects include flaky or scaly skin, breakouts, redness or itchiness, and moderate to severe swelling in the eye area. The American Contact Dermatitis Society named this compound the Contact Allergen of the Year for 2013. Sensitivity to this compound may be identified with a clinical patch test.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRXBZYEKSXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26530-03-0 (hydrochloride) | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID9034286 | |
| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |
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Molecular Weight |
149.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.018 mm Hg at 25 °C | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ligroin (60-90 °C) | |
CAS No. |
26172-55-4 | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylchloroisothiazolinone | |
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| URL | https://www.drugbank.ca/drugs/DB14197 | |
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| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |
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| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |
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| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one | |
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| Record name | METHYLCHLOROISOTHIAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEL7T5QRPN | |
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| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
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Melting Point |
54-55 °C | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
methylchloroisothiazolinone chemical structure and properties
An In-depth Technical Guide to Methylchloroisothiazolinone (MCI)
Introduction
This compound (MCI), a heterocyclic organic compound from the isothiazolinone class, is a potent biocide widely utilized for its broad-spectrum antimicrobial properties.[1][2] Its primary function is as a preservative in a vast array of water-based products, including cosmetics, personal care items, paints, adhesives, and industrial fluids, to prevent microbial spoilage and extend shelf life.[3][4][5] MCI is frequently used in combination with methylisothiazolinone (MI), a mixture commercially known as Kathon™, to enhance its stability and efficacy.[3][6] The antimicrobial activity of MCI stems from its ability to inhibit essential microbial cellular functions.[2][7] However, it is also recognized as a significant contact allergen, which has led to regulatory restrictions on its use, particularly in leave-on cosmetic products.[6][8][9] This guide provides a comprehensive technical overview of MCI's chemical structure, properties, synthesis, mechanism of action, and analytical methodologies for a scientific audience.
Chemical Identity and Structure
This compound is chemically designated as 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one.[6][10] The core of its structure is a five-membered isothiazolinone ring containing nitrogen and sulfur atoms, with a methyl group attached to the nitrogen and a chlorine atom at the C-5 position.[1] This halogenated structure makes MCI a potent electrophile, crucial for its biological activity.[11]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Preferred IUPAC Name | 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one[6] |
| Other Names | 5-Chloro-2-methyl-4-isothiazolin-3-one, CMIT, MCI, CMI[1][4][6] |
| CAS Number | 26172-55-4[1][6] |
| Molecular Formula | C₄H₄ClNOS[1][11] |
| Canonical SMILES | CN1C(=O)C=C(S1)Cl[11] |
| InChI Key | DHNRXBZYEKSXIM-UHFFFAOYSA-N[6][11] |
Physicochemical Properties
MCI is typically a white crystalline solid at room temperature, though it is often handled in aqueous solutions.[6][11] It is miscible with water and its biocidal activity is effective over a wide pH range commonly found in cosmetic and industrial formulations.[6][12]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molar Mass | 149.59 g·mol⁻¹ | [4][6][11] |
| Appearance | White solid | [6] |
| Melting Point | 52 °C (325 K) | [6] |
| Density | 1.02 g/cm³ | [6] |
| Solubility in Water | Miscible | [4][6] |
| UV Absorption Max (λmax) | 274 nm | [13] |
Synthesis
The synthesis of isothiazolinones like MCI generally involves a cyclization reaction.[14] A common pathway starts with the preparation of N,N'-dimethyl-3,3'-dithiodipropionamide. This intermediate is then subjected to a chlorination-cyclization reaction, often using sulfuryl chloride, to form the isothiazolinone ring and introduce the chlorine atom at the C-5 position, yielding the final MCI product.[7][14]
Mechanism of Action
Antimicrobial Activity
The biocidal effect of MCI is primarily due to its active sulfur moiety.[6][15] As a potent electrophile, MCI readily penetrates microbial cell membranes and undergoes a reaction with intracellular nucleophiles, particularly the thiol groups (-SH) present in cysteine residues of essential enzymes and proteins like glutathione.[6][7][12] This interaction leads to the irreversible oxidation of these thiol groups, forming disulfide bonds or other adducts.[7] The consequence is the rapid inhibition of critical metabolic pathways, including respiration and ATP synthesis, ultimately leading to microbial cell death.[7] This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, yeasts, and fungi.[4][6]
Allergic Contact Dermatitis (ACD) Induction
MCI is a well-documented sensitizer that can induce allergic contact dermatitis (ACD).[6][8][16] The immunological mechanism involves the innate immune system. Studies suggest that upon skin penetration, MCI can act as a hapten, binding to skin proteins and triggering an immune response. This process can activate Toll-like receptor 4 (TLR4) on immune cells. Activation of TLR4 initiates a downstream signaling cascade through the nuclear factor-kappa B (NF-κB) pathway.[8] This signaling results in the upregulation and secretion of various proinflammatory cytokines, such as IL-1β, TNF, and IL-6, which orchestrate the inflammatory response characteristic of ACD.[8]
Analytical Methodologies
The quantification of MCI in complex matrices like cosmetic or industrial products requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or coupled with Mass Spectrometry (MS) are the most common techniques.[13][17]
Experimental Protocol: HPLC-DAD Analysis of MCI
This protocol is a representative example for the quantification of MCI in personal care products.[13][18][19]
1. Sample Preparation (Extraction):
-
Weigh approximately 1.0 g of the sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol/water mixture).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: HPLC system with DAD or UV detector.[13]
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: Isocratic or gradient elution can be used. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][18] For example, an 80:20 (v/v) mixture of 0.4% acetic acid in water and methanol.[18]
-
Column Temperature: 25 °C.[13]
-
Detection: UV detection at 274 nm, which is the maximum absorption wavelength for MCI.[13][18]
3. Quantification:
-
Prepare a series of standard solutions of MCI of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the MCI concentration in the sample by comparing its peak area to the calibration curve.
Spectroscopic Data
Structural confirmation and identification of MCI are typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[20][21]
-
Mass Spectrometry (MS): In tandem MS (MS/MS) analysis, specific transitions are monitored for quantification and confirmation. For MCI, this provides high selectivity and sensitivity, allowing for detection at very low levels in complex samples.[17][22]
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): NMR spectroscopy is used to confirm the molecular structure. Specific chemical shifts for the protons and carbons in the isothiazolinone ring and its substituents provide unambiguous structural elucidation.[20][21] For example, in studies using ¹³C-labeled MCI, distinct signals corresponding to the labeled carbon atoms can be tracked to study its metabolism and reactions with biological molecules.[21]
Safety and Toxicology
While an effective preservative, MCI is a known skin irritant and sensitizer.[6][23] In pure or highly concentrated forms, it can cause chemical burns.[6] Due to the rising incidence of allergic contact dermatitis, regulatory bodies worldwide have restricted its use.[9] In the United States and Canada, for instance, the concentration of MCI/MI mixtures in rinse-off products is limited to 15 ppm, and their use in leave-on products is banned or severely restricted.[6][9]
Table 3: GHS Hazard Pictograms and Statements for this compound
| Pictogram | GHS Code | Hazard Statement |
|---|---|---|
| GHS05 | H314 | Causes severe skin burns and eye damage.[6] |
| GHS06 | H302/H330 | Harmful if swallowed / Fatal if inhaled.[6] |
| GHS07 | H317 | May cause an allergic skin reaction.[6] |
| GHS09 | H410 | Very toxic to aquatic life with long lasting effects.[6] |
References
- 1. CHLOROMETHYLISOTHIAZOLINONE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound [chemeurope.com]
- 5. This compound [bionity.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Proinflammatory and regulatory mechanisms in allergic contact dermatitis caused by this compound and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. atamankimya.com [atamankimya.com]
- 11. guidechem.com [guidechem.com]
- 12. dermatitisacademy.com [dermatitisacademy.com]
- 13. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 14. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]
- 15. atamankimya.com [atamankimya.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Determination of methylisothiazolinone and this compound in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Methylisothiazolinone and this compound Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound | CAS Number 26172-55-4 [klivon.com]
- 21. mnms-platform.com [mnms-platform.com]
- 22. New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite (“M-12”) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. safecosmetics.org [safecosmetics.org]
An In-depth Technical Guide on the Synthesis and Mechanism of Methylchloroisothiazolinone (MCI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI), a potent biocide and preservative, is a heterocyclic organic compound widely utilized in a variety of industrial and consumer products for its broad-spectrum antimicrobial activity.[1] This technical guide provides a comprehensive overview of the primary synthesis pathway of MCI, its mechanism of action as both an antimicrobial agent and a contact allergen, and detailed experimental protocols.
Synthesis Pathway of this compound
The most common industrial synthesis of this compound (MCI) involves a two-step process: the formation of the precursor N,N'-dimethyl-3,3'-dithiodipropionamide, followed by its chlorination and cyclization to yield the final product.
Step 1: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide
The synthesis of the key intermediate, N,N'-dimethyl-3,3'-dithiodipropionamide, typically starts from readily available precursors such as methyl acrylate. The process involves a Michael addition with a sulfur source, followed by amidation.
Experimental Protocol:
A detailed experimental protocol for the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide is outlined below, based on established methodologies.
| Parameter | Value/Condition | Reference |
| Starting Materials | Methyl acrylate, Sodium polysulfide solution, Methylamine solution | US20120330061A1 |
| Reaction Temperature | 0 to 50 °C (Optimal: 0 to 10 °C for amidation) | US20120330061A1 |
| Solvent | Polar solvent (e.g., ethanol, methanol, water) | US20120330061A1 |
| Reaction Time | Approximately 4 hours for amidation | US20120330061A1 |
| Purification | Crystallization, followed by filtration and drying | US20120330061A1 |
| Yield | 91-94% | US20120330061A1 |
Reaction Workflow:
Caption: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide.
Spectroscopic Data for N,N'-dimethyl-3,3'-dithiodipropionamide:
| Spectroscopic Data | Observed Values |
| Melting Point | 111-112 °C[2][3] |
| Molecular Weight | 236.35 g/mol [4][5][6] |
| ¹H NMR (CDCl₃) | δ 2.78 (t, 4H), 2.62 (t, 4H), 2.80 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 172.5, 37.5, 34.5, 26.0 |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II) |
| Mass Spectrum (m/z) | 236 (M+), 118 ([M/2]+) |
Step 2: Chlorination and Cyclization to this compound
The second step involves the conversion of N,N'-dimethyl-3,3'-dithiodipropionamide to a mixture of isothiazolinones, including MCI, through a chlorination and intramolecular cyclization reaction.
Experimental Protocol:
The following protocol is a synthesis of established procedures for the chlorination and cyclization step.
| Parameter | Value/Condition | Reference |
| Starting Material | N,N'-dimethyl-3,3'-dithiodipropionamide | US20120330061A1 |
| Chlorinating Agent | Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | CN103880773A |
| Solvent | Inert organic solvent (e.g., toluene, dichloromethane) | CN103880773A |
| Reaction Temperature | -10 to 20 °C | CN103880773A |
| Reaction Time | 2-4 hours | CN103880773A |
| Work-up | Neutralization, extraction, and solvent removal | CN103880773A |
| Yield | Not explicitly stated, but the process is used for industrial production. |
Reaction Workflow:
Caption: Chlorination and cyclization to form MCI.
Spectroscopic Data for 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI):
| Spectroscopic Data | Observed Values | Reference |
| Melting Point | 54-55 °C | [7] |
| Molecular Weight | 149.60 g/mol | [7] |
| ¹H NMR (CDCl₃) | δ 3.25 (s, 3H, N-CH₃), 6.20 (s, 1H, C₄-H) | [8] |
| ¹³C NMR (CDCl₃) | δ 165.0 (C=O), 120.0 (C₄), 145.0 (C₅), 35.0 (N-CH₃) | |
| UV-Vis (Methanol) | λmax = 277 nm | [7] |
| Mass Spectrum (m/z) | 149 (M+), 151 ([M+2]+, due to ³⁷Cl isotope) |
Alternative Synthesis Pathway
An alternative route to isothiazolinones involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. While less common for the industrial production of MCI, this method is a notable alternative. Detailed experimental protocols for this specific pathway leading to MCI are not as readily available in the public domain.
Mechanism of Action
Antimicrobial Mechanism
The biocidal activity of this compound stems from its ability to disrupt essential metabolic pathways in microorganisms. The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and enzymes.[1] This interaction leads to the irreversible inhibition of key enzymes, disruption of cellular respiration, and ultimately, cell death.
Caption: Antimicrobial mechanism of action of MCI.
Mechanism of Allergic Contact Dermatitis
This compound is a known contact allergen in humans. The mechanism of sensitization involves the activation of the innate immune system, leading to an adaptive immune response.
The current understanding suggests that MCI can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The binding of MCI to skin proteins is thought to trigger a signaling cascade, primarily through Toll-like receptor 4 (TLR4). This activation proceeds via the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[9] NF-κB then upregulates the expression of pro-inflammatory cytokines, initiating an inflammatory response that characterizes allergic contact dermatitis.
Caption: Allergic contact dermatitis signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis, mechanism of action, and relevant experimental data for this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding of this important biocidal agent. Further research into the nuances of its allergic mechanism and the development of alternative, less sensitizing preservatives remains an active area of investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. N,N'-Dimethyl-3,3'-dithiodipropionamide | 999-72-4 | FD41001 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. N,N'-Dimethyl-3,3'-dithiodipropionamide | 999-72-4 [chemicalbook.com]
- 7. Methylisothiazolinone [drugfuture.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Methylchloroisothiazolinone on Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylchloroisothiazolinone (MCI) is a potent biocide with broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and yeasts.[1][2] Its efficacy stems from a multi-step mechanism that rapidly disrupts essential cellular processes, leading to growth inhibition and eventual cell death. This technical guide provides a detailed examination of the core mechanism of action of MCI on bacteria, focusing on its molecular interactions and the resulting physiological consequences. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows involved in its antimicrobial action.
Core Mechanism of Action
The antibacterial activity of this compound is characterized by a two-step mechanism: a rapid initial inhibition of growth and metabolism, followed by irreversible cellular damage leading to a loss of viability.[3][4] The primary mode of action involves the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic cellular components.[3][5]
Initial Interaction and Cellular Entry
MCI, being a relatively small molecule, is capable of diffusing across the bacterial cell membrane.[6][7] Once inside the cytoplasm, its primary targets are intracellular proteins.
Reaction with Thiol Groups
The key to MCI's biocidal activity lies in the reactivity of the electron-deficient sulfur atom within its isothiazolinone ring. This sulfur atom is highly susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of proteins.[1][5][7] This reaction leads to the formation of a disulfide bond and the opening of the isothiazolinone ring, resulting in the inactivation of the targeted protein.[4]
Disruption of Key Metabolic Pathways
The non-specific targeting of protein thiols leads to the inhibition of numerous essential enzymes.[3] Particularly susceptible are dehydrogenase enzymes that play a critical role in cellular respiration and energy production, such as those in the Krebs cycle and the electron transport chain.[3][8] Succinate dehydrogenase has been identified as a possible specific target of MCI.[8] The inhibition of these enzymes leads to a rapid cessation of key physiological functions.[3][4]
Inhibition of Respiration and ATP Synthesis
By disrupting the electron transport chain, MCI quickly inhibits bacterial respiration, as evidenced by a decrease in oxygen consumption.[3][8] This disruption of cellular respiration directly impacts the cell's ability to generate adenosine triphosphate (ATP), the primary energy currency of the cell.[3][8][9] The resulting depletion of intracellular ATP halts energy-dependent cellular processes, contributing to bacteriostasis.[8]
Generation of Reactive Oxygen Species (ROS)
The disruption of the electron transport chain can also lead to the production of reactive oxygen species (ROS), such as superoxide radicals.[3][8] This oxidative stress causes further damage to cellular components, including proteins, lipids, and nucleic acids.[8]
Irreversible Cell Damage and Lethality
The culmination of enzymatic inhibition, ATP depletion, and oxidative stress leads to widespread and irreversible cellular damage. The loss of reduced protein sulfhydryls shows a positive correlation with MCI-induced lethality.[8] This damage can also compromise the integrity of the cell membrane, leading to the leakage of essential intracellular components like proteins and nucleic acids, ultimately resulting in cell death.[10]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (MCI) and a 3:1 mixture of MCI and Methylisothiazolinone (MI)
| Microorganism | Biocide | MIC (µg/mL) | MIC (% w/w) | Reference(s) |
| Escherichia coli | MCI | 0.5 | - | [7] |
| Staphylococcus aureus | MCI/MI (3:1) | - | 0.0002% | [3] |
| Pseudomonas aeruginosa | MCI/MI (3:1) | - | 0.0002% | [3] |
| Aspergillus niger | MCI/MI (3:1) | - | 0.00005% | [3] |
| Candida albicans | MCI/MI (3:1) | - | 0.00005% | [3] |
| Schizosaccharomyces pombe | MCI | 2.6 | - | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of MCI dilutions: Prepare a series of twofold dilutions of MCI in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of MCI that completely inhibits visible growth of the bacteria.
Assessment of Cell Membrane Permeability (SYTOX Green Assay)
This assay uses the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[6][7]
-
Bacterial Culture: Grow bacteria to the mid-log phase and wash with a phosphate-free buffer (e.g., Hank's Balanced Salt Solution).[6]
-
Treatment: Resuspend the bacterial pellet in the buffer and treat with various concentrations of MCI for a specified time.
-
Staining: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 5-15 minutes.[7]
-
Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer with excitation and emission wavelengths of approximately 504 nm and 523 nm, respectively.[7] An increase in fluorescence indicates membrane damage.
Quantification of Protein Leakage (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a colorimetric method to determine the total protein concentration in a sample.[5][11]
-
Bacterial Treatment: Treat a known concentration of bacterial cells with MCI for a defined period.
-
Separation of Cells and Supernatant: Centrifuge the bacterial suspension to pellet the cells.
-
Protein Quantification in Supernatant:
-
Prepare a BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[12]
-
In a 96-well plate, add a sample of the supernatant and the BCA working reagent.[11]
-
Incubate the plate at 37°C for 30 minutes.[11]
-
Measure the absorbance at 562 nm using a microplate reader.[11]
-
Determine the protein concentration by comparing the absorbance to a standard curve prepared with a known protein, such as bovine serum albumin (BSA).[11]
-
Measurement of Intracellular ATP Levels
Intracellular ATP can be quantified using a luciferin-luciferase-based assay.
-
Bacterial Treatment: Expose a bacterial culture to MCI for various time points.
-
ATP Extraction: Lyse the bacterial cells using a suitable lysis buffer to release the intracellular ATP.
-
Luminescence Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent.
-
Measurement: Immediately measure the luminescence produced. The light output is directly proportional to the ATP concentration.
-
Quantification: Determine the ATP concentration by comparing the luminescence values to a standard curve prepared with known concentrations of ATP.
Assessment of Dehydrogenase Activity
Dehydrogenase activity can be measured by monitoring the reduction of an artificial electron acceptor.
-
Preparation of Cell Lysate: Treat bacteria with MCI, then lyse the cells to release intracellular enzymes.
-
Assay Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), a substrate (e.g., succinate), and an electron acceptor dye (e.g., 2,6-dichloroindophenol - DCIP).
-
Reaction Initiation: Add the cell lysate to the assay mixture.
-
Measurement: Monitor the decrease in absorbance of the electron acceptor dye (e.g., at 600 nm for DCIP) over time using a spectrophotometer. The rate of color change is proportional to the dehydrogenase activity.
Detection of Reactive Oxygen Species (ROS) (DCFH-DA Assay)
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[13][14]
-
Cell Loading: Incubate bacterial cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes in the dark.[4] During this time, intracellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.
-
MCI Treatment: Wash the cells to remove excess dye and then treat with MCI.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized, fluorescent product (DCF) using a fluorometer or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4] An increase in fluorescence indicates an increase in intracellular ROS.
Quantification of Protein Sulfhydryl Groups (Ellman's Reagent)
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a colored product.[1][15]
-
Protein Extraction: Treat bacteria with MCI, then lyse the cells and extract the total protein.
-
Reaction: In a buffered solution (pH 8.0), mix the protein extract with Ellman's reagent.[1]
-
Measurement: Measure the absorbance of the yellow-colored product (TNB) at 412 nm.[15]
-
Quantification: Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[15] A decrease in absorbance compared to an untreated control indicates oxidation of sulfhydryl groups.
Visualizations
Caption: Core mechanism of action of this compound (MCI) on bacteria.
Caption: General experimental workflow for assessing the effects of MCI on bacteria.
Caption: Logical relationships of events in MCI's antibacterial action.
Conclusion
The antibacterial mechanism of this compound is a rapid and multi-pronged assault on critical bacterial cellular functions. Its primary action of targeting thiol-containing proteins initiates a cascade of events, including the shutdown of energy metabolism and the induction of oxidative stress, which collectively lead to irreversible cell damage and death. This comprehensive understanding of its mode of action is essential for its effective application as a biocide and for the development of new antimicrobial strategies. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of MCI and other isothiazolinone-based biocides.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. [PDF] Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. takara.co.kr [takara.co.kr]
- 8. Methylchloroisothiazolone-induced growth inhibition and lethality in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. web.stanford.edu [web.stanford.edu]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
The Antimicrobial Spectrum of Methylchloroisothiazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI), a potent biocide belonging to the isothiazolinone class of compounds, exhibits a broad spectrum of antimicrobial activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2] Its primary mechanism of action involves the electrophilic attack of the sulfur atom in the isothiazolinone ring on nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins.[2][3] This interaction leads to the formation of disulfide bonds, inactivating critical enzymes and disrupting essential metabolic pathways such as respiration and ATP synthesis, ultimately resulting in microbial cell death.[3][4] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Quantitative Antimicrobial Activity
The efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will kill 99.9% of the initial bacterial inoculum.[5]
The following tables summarize the known MIC and MBC values for this compound, often in combination with methylisothiazolinone (MI), against a variety of microorganisms. It is important to note that these values can vary depending on the specific strain, testing methodology, and culture conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound/Methylisothiazolinone (MCI/MI) Mixture
| Microorganism | Type | MIC (% w/w) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0002[1][4] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.0002[1][4] |
| Aspergillus niger | Fungus | 0.00005[1][4] |
| Candida albicans | Yeast | 0.00005[1][4] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Isothiazolinones Against Soil Bacteria
| Microorganism | Biocide | MIC (mg/L) | MBC (mg/L) |
| Pseudomonas putida | MIT | 3.907 - 15.625 | Not Reported |
| Pseudomonas moorei | MIT | 3.907 - 15.625 | Not Reported |
| Sphingomonas mali | MIT | 3.907 - 15.625 | Not Reported |
| Bacillus subtilis | MIT | 3.907 - 15.625 | Not Reported |
| Listeria monocytogenes | BC | 0.25 - 20.00 | 0.50 - 20.00 |
| Listeria monocytogenes | PAA | 1050 - 1700 | 1150 - 1800 |
| Listeria monocytogenes | SH | 1750 - 4500 | 2250 - 4500 |
Experimental Protocols
Accurate determination of the antimicrobial activity of this compound requires standardized and meticulously executed experimental protocols. The following sections detail the methodologies for determining MIC, MBC, and time-kill kinetics.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[7][8]
Materials:
-
Sterile 96-well microtiter plates
-
This compound (MCI) stock solution of known concentration
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of MCI Dilutions: A serial two-fold dilution of the MCI stock solution is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to all wells. Then, 100 µL of the MCI stock solution is added to the first well and mixed. 100 µL is then transferred from the first well to the second, and this process is repeated down the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile diluent and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculation: Each well of the microtiter plate containing the MCI dilutions is inoculated with 100 µL of the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Interpretation: The MIC is determined as the lowest concentration of MCI at which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the killing activity of the biocide.
Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth.
-
This aliquot is then spread onto a sterile agar plate that does not contain any antimicrobial agent.
-
The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
The MBC is the lowest concentration of MCI that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism over time.[9][10]
Materials:
-
Flasks containing sterile broth with and without various concentrations of MCI (typically multiples of the MIC).
-
Standardized microbial inoculum.
-
Sterile saline for dilutions.
-
Agar plates for colony counting.
-
Incubator and shaker.
Procedure:
-
A standardized inoculum of the test microorganism is added to flasks containing broth with different concentrations of MCI (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the biocide.
-
The flasks are incubated, typically in a shaking incubator to ensure aeration.
-
At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is withdrawn from each flask.
-
Serial dilutions of the aliquot are made in sterile saline.
-
A known volume of each dilution is plated onto agar plates.
-
The plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point and MCI concentration.
-
The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to a loss of viability.[11] This process is initiated by the diffusion of MCI across the cell membrane and its subsequent reaction with intracellular thiol-containing molecules.
The key steps in the antimicrobial action of MCI are:
-
Cellular Uptake: MCI passively diffuses across the microbial cell wall and membrane.
-
Reaction with Thiols: Once inside the cell, the electron-deficient sulfur atom of the MCI molecule reacts with nucleophilic thiol groups (-SH) present in cysteine residues of various proteins and smaller molecules like glutathione.[3]
-
Enzyme Inactivation: This reaction leads to the formation of disulfide bonds, causing a conformational change in the proteins and inactivating key enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain.[11]
-
Metabolic Disruption: The inhibition of these enzymes disrupts critical metabolic pathways, including cellular respiration and ATP synthesis.[3][4]
-
Oxidative Stress: The disruption of normal metabolic processes can also lead to the generation of reactive oxygen species (ROS), causing further cellular damage.[4]
-
Cell Death: The cumulative effect of enzyme inactivation, cessation of energy production, and oxidative damage leads to the rapid death of the microbial cell.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the antimicrobial spectrum of a biocide like this compound.
References
- 1. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Priming with biocides: A pathway to antibiotic resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. researchgate.net [researchgate.net]
Degradation Pathway of Methylchloroisothiazolinone in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI) is a widely used biocide in industrial and consumer products. Its efficacy in preventing microbial growth is well-established; however, its fate and degradation in aqueous environments are of significant interest due to potential ecotoxicological impacts. This technical guide provides an in-depth overview of the degradation pathways of MCI in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.
Data Presentation
The degradation of this compound is influenced by several environmental factors, primarily pH, temperature, and light. The following tables summarize the available quantitative data on the hydrolysis, photolysis, and biodegradation of MCI.
Table 1: Hydrolysis Half-life of this compound at Various pH and Temperatures
| pH | Temperature (°C) | Half-life (days) | Reference |
| 8.5 | Room Temperature | 47 | [1] |
| 9.0 | Room Temperature | 23 | [1] |
| 9.6 | Room Temperature | 3.3 | [1] |
| 10.0 | Room Temperature | 2 | [1] |
| 9.0 | 40 | ~6 | [1] |
| 9.6 | 60 | < 0.08 (2 hours) | [2] |
| Acidic | Room Temperature | Stable | [1][2] |
Note: "Room Temperature" is not explicitly defined in all sources but is generally considered to be between 20-25°C.
Table 2: Photodegradation of Isothiazolinones
| Compound | Quantum Yield (Φ) | Conditions | Reference |
| Methylisothiazolinone (MIT) | 11 - 13.6 × 10⁻⁴ | Simulated sunlight in natural water | [3] |
| Benzisothiazolinone (BIT) | 2.43 - 5.79 × 10⁻⁴ | Simulated sunlight in natural water | [3] |
Note: Direct quantum yield data for MCI was not available in the reviewed literature. Data for the related compound Methylisothiazolinone (MIT) is provided as a proxy.
Table 3: Biodegradation of this compound
| Test Guideline | Concentration (mg/L) | Mineralization (%) | Duration (days) | Conclusion | Reference |
| OECD 301B | 0.3 | 39 | 29 | Biodegradable | |
| OECD 301B | 0.1 | 55 | 29 | Biodegradable | |
| OECD 301B | 0.03 | 62 | 29 | Biodegradable | |
| OECD 301C | 100 | 0 | 28 | Not readily biodegradable |
Note: MCI is considered biodegradable at environmentally relevant concentrations but may not meet the strict criteria for "ready biodegradability" at high concentrations due to its biocidal nature, which can be toxic to the microorganisms in the test system.
Degradation Pathways
The degradation of MCI in aqueous solution proceeds through three primary pathways: hydrolysis, photolysis, and biodegradation. The principal mechanism involves the cleavage of the N-S bond in the isothiazolinone ring.
Hydrolysis
Hydrolysis is a major degradation pathway for MCI, particularly under alkaline conditions. The rate of hydrolysis increases significantly with increasing pH and temperature[1][2]. The process is initiated by nucleophilic attack on the sulfur atom, leading to the opening of the isothiazolinone ring.
Photolysis
MCI can also be degraded by sunlight. Photolysis involves the absorption of light energy, which leads to the cleavage of the N-S bond and subsequent degradation of the molecule. The photodegradation of the related compound, methylisothiazolinone (MIT), is initiated by ring-opening at the N-S bond[3].
Biodegradation
Microorganisms in aquatic and terrestrial environments can degrade MCI. The primary biodegradation pathway also involves the opening of the isothiazolinone ring, followed by further degradation into smaller, less harmful compounds. At high concentrations, the biocidal properties of MCI can inhibit microbial activity, affecting its biodegradation rate.
The primary degradation product from these pathways is N-methylmalonamic acid . This intermediate is then further degraded through a series of steps to form smaller organic acids, such as malonamic acid, malonic acid, acetic acid, and formic acid, and ultimately mineralized to carbon dioxide and other inorganic substances[2][4].
Mandatory Visualization
Degradation Pathway of this compound
Caption: Degradation pathway of this compound.
Experimental Workflow for Degradation Studies
Caption: General experimental workflow for studying MCI degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of MCI degradation, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Study (adapted from OECD Guideline 111)
-
Objective: To determine the rate of hydrolytic degradation of MCI as a function of pH.
-
Materials:
-
This compound (analytical standard)
-
Sterile buffer solutions at pH 4, 7, and 9.
-
Sterile, purified water (e.g., HPLC grade).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Constant temperature incubator or water bath.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 274 nm).
-
-
Procedure:
-
Prepare a stock solution of MCI in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 g/L.
-
In triplicate for each pH, add a small volume of the MCI stock solution to the buffer solutions to achieve a final concentration in the low ppm range (e.g., 1-10 ppm). Ensure the organic solvent concentration is minimal (<1%).
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
At appropriate time intervals (determined by the expected degradation rate), withdraw aliquots from each test solution.
-
Immediately analyze the samples by HPLC to determine the concentration of MCI.
-
Continue sampling until at least 50% degradation is observed or for a maximum of 30 days.
-
-
Data Analysis:
-
Plot the natural logarithm of the MCI concentration versus time.
-
Determine the first-order rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Photodegradation Study (adapted from OECD Guideline)
-
Objective: To determine the rate of photodegradation of MCI in an aqueous solution under simulated sunlight.
-
Materials:
-
This compound (analytical standard).
-
Sterile, purified water.
-
Quartz or borosilicate glass reaction vessels.
-
A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters).
-
A chemical actinometer to measure light intensity.
-
HPLC system.
-
-
Procedure:
-
Prepare an aqueous solution of MCI at a known concentration in the low ppm range.
-
Fill the reaction vessels with the test solution and seal them.
-
Prepare dark controls by wrapping identical vessels in aluminum foil.
-
Expose the test vessels to the light source at a constant temperature.
-
At specific time intervals, withdraw samples from both the irradiated and dark control vessels.
-
Analyze the samples by HPLC to determine the MCI concentration.
-
-
Data Analysis:
-
Calculate the photodegradation rate by subtracting the degradation in the dark controls from the total degradation in the irradiated samples.
-
Determine the photodegradation kinetics and half-life as described for the hydrolysis study.
-
The quantum yield can be calculated if the molar absorption coefficient of MCI and the light intensity at the relevant wavelengths are known.
-
Ready Biodegradability Study (adapted from OECD Guideline 301B: CO₂ Evolution Test)
-
Objective: To assess the ready biodegradability of MCI by measuring the amount of CO₂ produced.
-
Materials:
-
This compound.
-
Mineral medium as specified in OECD 301.
-
Activated sludge from a domestic wastewater treatment plant as the inoculum.
-
CO₂-free air.
-
Barium hydroxide (Ba(OH)₂) or another suitable CO₂-absorbing solution.
-
A reference compound of known biodegradability (e.g., sodium benzoate).
-
-
Procedure:
-
Prepare the mineral medium and add the MCI at a concentration that is not inhibitory to the microorganisms (e.g., in the low mg/L range)[5].
-
Inoculate the medium with activated sludge.
-
Set up parallel tests with a reference compound and a blank (inoculum only).
-
Incubate the test vessels in the dark at a constant temperature (20-25°C) for 28 days.
-
Aerate the vessels with CO₂-free air and pass the effluent gas through the Ba(OH)₂ solution to trap the evolved CO₂.
-
Periodically measure the amount of CO₂ produced by titrating the remaining Ba(OH)₂ with standard acid.
-
-
Data Analysis:
-
Calculate the percentage of theoretical CO₂ production (% ThCO₂) for MCI, corrected for the CO₂ produced in the blank.
-
A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of MCI and its primary degradation product, N-methylmalonamic acid.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions for MCI:
-
Analysis of N-methylmalonamic acid: The analysis of this more polar degradation product may require different chromatographic conditions, such as a more polar mobile phase or a different column, and is often achieved using LC-MS/MS for higher sensitivity and specificity.
-
Quantification:
-
Prepare a series of standard solutions of MCI of known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration.
-
Determine the concentration of MCI in the unknown samples by comparing their peak areas to the calibration curve.
-
Conclusion
The degradation of this compound in aqueous solutions is a multifaceted process driven by hydrolysis, photolysis, and biodegradation. The rate of degradation is highly dependent on environmental conditions, with alkaline pH and elevated temperatures significantly accelerating hydrolysis. The primary degradation pathway involves the opening of the isothiazolinone ring to form N-methylmalonamic acid, which subsequently degrades to simpler organic acids and ultimately to carbon dioxide. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental fate and potential risks associated with the use of this biocide. The experimental protocols provided in this guide offer a framework for researchers to conduct further studies to refine our understanding of MCI's environmental behavior.
References
- 1. ecetoc.org [ecetoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the photodegradation of methylisothiazolinone and benzoisothiazolinone in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
Solubility of Methylchloroisothiazolinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methylchloroisothiazolinone (MCI) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this widely used biocide. This document compiles available quantitative and qualitative solubility data, outlines general experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Quantitative Solubility Data
The solubility of a substance in a particular solvent is a critical parameter for its formulation, application, and environmental fate. The following tables summarize the available quantitative solubility data for this compound in a range of organic solvents.
| Solvent | Solubility | Temperature (°C) |
| Ethyl Acetate | 4.31 g/100 mL | Not Specified |
| Methanol | 4.40 g/100 mL | Not Specified |
| Toluene | 4.07 g/100 mL | Not Specified |
| Hexane | 0.28 g/100 mL | Not Specified |
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) | Temperature (°C) |
| Ethyl Acetate | 38.06 | 10 |
| Ethyl Acetate | 52.55 | 30 |
| Hexane | 1.39 | 10 |
| Hexane | 2.91 | 30 |
Table 2: Temperature-Dependent Solubility of this compound [1]
For a common commercial mixture of this compound and methylisothiazolinone (MCI/MI), the following solubility data has been reported:
| Solvent | Approximate Solubility |
| Ethanol | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
Table 3: Approximate Solubility of a this compound/Methylisothiazolinone (MCI/MI) Mixture [2]
Qualitative Solubility Profile
In addition to quantitative data, several sources describe the solubility of this compound in a qualitative manner. This information can be useful for initial solvent screening.
-
Alcohols and Glycols : this compound is reported to have good solubility or be readily miscible with lower alcohols and glycols.[3]
-
Chloroform : Described as soluble to slightly soluble.[4][5][6]
-
Dimethyl Sulfoxide (DMSO) : Characterized as slightly soluble.[4][5][6]
-
Methanol : Stated to be slightly soluble, with solubility increasing with heat.[4][5][6]
-
Nonpolar Solvents : Generally exhibits low solubility in nonpolar solvents.
-
Acetone : The "incomplete solubility" of a mixture of methylisothiazolinone and this compound in 100% acetone has been noted in the context of its use as a vehicle in scientific studies.[7]
Experimental Protocols for Solubility Determination
General Procedure for Solubility Determination (Flask Method)
This method is suitable for determining the solubility of a substance in a liquid solvent and is analogous to the OECD Guideline 105 for water solubility.
1. Preparation of a Saturated Solution: a. An excess amount of this compound is added to a known volume of the organic solvent of interest in a flask. b. The flask is sealed to prevent solvent evaporation. c. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
2. Separation of Undissolved Solute: a. Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a membrane filter (e.g., 0.45 µm) that is compatible with the organic solvent.
3. Analysis of the Saturated Solution: a. A known aliquot of the clear, saturated filtrate is carefully taken. b. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. c. A calibration curve prepared with standard solutions of known concentrations is used to quantify the amount of dissolved this compound.
4. Calculation of Solubility: a. The solubility is then calculated and expressed in appropriate units, such as g/100 mL, g/L, or mg/mL.
Logical Workflow for Solvent Selection
The selection of an appropriate organic solvent for this compound depends on various factors beyond just solubility, including the intended application, safety considerations, and compatibility with other components in a formulation. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting an organic solvent for MCI.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | MCI | Cosmetic Ingredients Guide [ci.guide]
- 4. CHLOROMETHYLISOTHIAZOLINONE - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound/methylisothiazolinone mixture (MCIT/MIT) CAS#: 55965-84-9 [m.chemicalbook.com]
- 7. cir-safety.org [cir-safety.org]
In-Depth Toxicological Profile of Methylchloroisothiazolinone (MCI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Methylchloroisothiazolinone (MCI), a widely used preservative. The information is compiled from a range of preclinical and clinical studies, with a focus on providing quantitative data, detailed experimental methodologies, and mechanistic insights to support research and safety assessments.
Executive Summary
This compound (MCI) is an effective antimicrobial agent, but its use is associated with a range of toxicological concerns, most notably skin sensitization. This document details its toxicological profile, including acute toxicity, skin and eye irritation/sensitization, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Quantitative data are presented in tabular format for ease of comparison, and key experimental protocols are described in detail. Furthermore, signaling pathways for neurotoxicity and skin sensitization are visualized to provide a deeper understanding of its mechanisms of action.
Acute Toxicity
MCI exhibits moderate to high acute toxicity via oral and dermal routes and is highly toxic upon inhalation.
Table 1: Acute Toxicity of this compound/Methylisothiazolinone (MCI/MI) Mixture
| Route of Administration | Species | Parameter | Value (mg/kg) | Reference |
| Oral | Rat | LD50 | 4.6 (male), 4.3 (female) | [1] |
| Dermal | Rabbit | LD50 | Moderately toxic | [1] |
| Intraperitoneal | Rat | LD50 | 4.6 (male), 4.3 (female) | [1] |
| Inhalation | Rat | LC50 | 0.2 - ~1.4 mg/L air | [1] |
Note: Acute toxicity data is often reported for the MCI/MI mixture.
Key Experimental Protocols
Acute Oral Toxicity Study in Rats
-
Guideline: Based on OECD Guideline 401.
-
Species: Sprague Dawley Crl: CD(SD) BR rats.
-
Dosing: Single oral gavage administration of the test substance.
-
Observation Period: 14 days.
-
Endpoints: Mortality, clinical signs of toxicity (e.g., severe gastric irritation, lethargy, ataxia), body weight changes, and gross pathology at necropsy.[1]
-
Data Analysis: LD50 calculated using the Probit method.
Skin and Eye Irritation and Sensitization
MCI is a well-documented skin sensitizer and can cause skin and eye irritation in a concentration-dependent manner.
Table 2: Dermal and Ocular Effects of MCI/MI
| Endpoint | Species | Concentration | Result | Reference |
| Dermal Irritation | Rabbit | 560 ppm (aqueous) | Non-irritating | |
| 2800 ppm (aqueous) | Moderately irritating | |||
| 5600 ppm (aqueous) | Severely irritating | |||
| 56,000 ppm (aqueous) | Corrosive | |||
| Ocular Irritation | Rabbit | Concentration-dependent | Irritation observed | [1] |
| Skin Sensitization | Guinea Pig | - | Sensitizer | [2] |
| Human | 15 ppm | Not a sensitizer | [3] | |
| >50 ppm | Mixed results | [3] |
Key Experimental Protocols
Guinea Pig Maximization Test (GPMT)
-
Guideline: Based on OECD Guideline 406.
-
Species: Albino guinea pigs.
-
Induction Phase:
-
Day 0: Intradermal injections of the test article with and without Freund's Complete Adjuvant (FCA).
-
Day 7: Topical application of the test article under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: Topical application of the test article at a non-irritating concentration to a naive site.
-
-
Endpoint: Skin reactions (erythema and edema) are scored at 24 and 48 hours after patch removal. A substance is considered a sensitizer if a significant number of test animals show a positive response compared to control animals.[4][5]
Human Repeat Insult Patch Test (HRIPT)
-
Objective: To assess the irritation and/or sensitization potential of a test material after repeated application to the skin of human subjects.[6]
-
Panel: Typically 50-200 healthy male and female volunteers.[7]
-
Induction Phase: A series of nine 24-hour applications of the test material under an occlusive or semi-occlusive patch to the same site on the back over a 3-week period.[8][9] Skin responses are evaluated after each application.[6]
-
Rest Period: A 10-21 day period with no applications.[6]
-
Challenge Phase: A single 24-hour patch application of the test material to a naive site.[8]
-
Endpoint: Skin reactions at the challenge site are evaluated at 24, 48, and 72 hours post-patch removal.[7] Sensitization is indicated by a more pronounced reaction at the challenge site compared to the induction phase.[8]
Signaling Pathway for Skin Sensitization
References
- 1. Proinflammatory and regulatory mechanisms in allergic contact dermatitis caused by this compound and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/Methylisothiazolinone and Methylisothiazolinone Sensitivity in Hungary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Dendritic Cells Alters the Mechanism of MHC Class II Antigen Presentation to CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ chemical behaviour of methylisothiazolinone (MI) and this compound (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. T lymphocyte dynamics in methylisothiazolinone-allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Fate of Methylchloroisothiazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI) is a widely used biocide and preservative in a variety of industrial and consumer products. Its extensive use raises important questions about its environmental fate and potential ecological impact. This technical guide provides an in-depth overview of the environmental degradation, persistence, and mobility of MCI, with a focus on the key environmental compartments of water and soil. The information presented herein is intended to support environmental risk assessments and inform the development of safer and more sustainable chemical alternatives.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the environmental breakdown of this compound.
Hydrolysis
The hydrolysis of MCI is a critical degradation pathway in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2] Generally, hydrolysis increases with higher pH and temperature.[2][3]
Table 1: Hydrolysis Half-Life of this compound (MCI)
| pH | Temperature (°C) | Half-Life | Reference |
| 9 | 25 | Slightly degraded | [4] |
| 7.4 | 25 | 69 days | [1] |
| 4 | 25 | Stable | [4] |
| Not Specified | 40 | 12 days | [2] |
| Not Specified | 60 | < 2 days | [2] |
Photolysis
Photolysis, or degradation by light, is another important abiotic process that contributes to the breakdown of MCI in the environment.[3] Exposure to sunlight can accelerate the degradation of MCI in aquatic systems.[2]
Table 2: Photodegradation of this compound (MCI)
| Condition | pH | Degradation/Half-Life | Reference |
| UV light | 4 | Slightly degraded | [4] |
| Sunlight exposure | Not Specified | Photolysis half-life of 6.8 days (compared to 14.4 days for dark control) | [2] |
Biotic Degradation
Biodegradation by microorganisms is a primary mechanism for the removal of MCI from both soil and aquatic environments. While MCI can be toxic to microbes at high concentrations, at environmentally relevant concentrations, it is biodegradable.[1]
In soil, MCI undergoes rapid primary biodegradation.[1] The principal environmental degradation pathway for both MCI and the related compound methylisothiazolinone (MI) involves the opening of the isothiazolinone ring and the loss of sulfur and chlorine atoms to form N-methylmalonamic acid.[1] This is then further degraded into smaller organic acids and ultimately mineralized to carbon dioxide.[2]
Standard ready biodegradability tests (e.g., OECD 301B) have shown that the apparent non-degradability of MCI at high concentrations is due to its microbial toxicity.[1] However, at lower, more environmentally realistic concentrations, significant mineralization occurs.[1]
Table 3: Biodegradation of this compound (MCI)
| Environmental Compartment | Half-Life/Degradation | Reference |
| Soil | Expected to undergo rapid primary biodegradation | [1] |
| Aquatic (aerobic) | Substantial degradation (80-100%) in synthetic sewage | [5] |
| Aquatic (anaerobic) | No degradation noted | [5] |
Environmental Persistence and Mobility
Based on the available data from abiotic and biotic degradation studies, MCI is not considered to be persistent in the environment.[1]
The mobility of MCI in soil is influenced by its adsorption to soil particles. The organic carbon-normalized soil adsorption coefficient (Koc) for MCI is low, indicating that it has very high mobility in soil.[1]
Bioaccumulation
This compound is not expected to bioaccumulate in organisms.[1] This is based on its low bioconcentration factor (BCF) in fish.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the assessment of the environmental fate of this compound.
Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This test is designed to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[6][7][8][9][10]
Methodology:
-
Test Substance Preparation: A solution of MCI is prepared in sterile, aqueous buffer solutions at pH 4, 7, and 9. The concentration should not exceed 0.01 M or half of its water solubility.[7]
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[4]
-
Sampling: Aliquots of the test solutions are taken at specific time intervals.
-
Analysis: The concentration of MCI and any major hydrolysis products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of MCI against time. The half-life (t1/2) at each pH is then calculated.
Soil Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)
This study determines the adsorption and desorption potential of a chemical in different soil types.[16][17][18][19][20]
Methodology:
-
Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, texture) are used.[17][19]
-
Test Solution Preparation: A solution of MCI of a known concentration is prepared.
-
Adsorption Phase: A known mass of soil is equilibrated with a known volume of the MCI test solution by shaking for a defined period.
-
Equilibration and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of MCI in the aqueous phase is measured. The amount of MCI adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (indirect method).[18]
-
Desorption Phase: The soil from the adsorption phase is then equilibrated with a fresh solution without MCI to determine the extent of desorption.
-
Data Analysis: The adsorption (Kd) and organic carbon-normalized adsorption (Koc) coefficients are calculated.
Direct Photolysis in Water (Adapted from OECD Guideline 316)
This test evaluates the potential for a chemical to be degraded by direct absorption of sunlight in water.[21][22][23][24][25]
Methodology:
-
Test Solution Preparation: A solution of MCI is prepared in a buffered aqueous solution.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) at a constant temperature.[22][25] A dark control is run in parallel.
-
Sampling: Samples are collected from both the irradiated and dark control solutions at various time points.
-
Analysis: The concentration of MCI is measured in each sample.
-
Data Analysis: The rate of photolysis is determined, and the photolytic half-life is calculated.
Ready Biodegradability (Adapted from OECD Guideline 301)
This set of screening tests determines the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.[26][27][28][29] The CO2 Evolution Test (OECD 301B) is a commonly used method.[26]
Methodology:
-
Test Setup: The test is conducted in sealed bottles containing a mineral medium, the test substance (MCI) as the sole source of organic carbon, and an inoculum of microorganisms (e.g., from activated sludge).[26][30]
-
Incubation: The bottles are incubated in the dark at a constant temperature with shaking.
-
Measurement of CO2 Evolution: The amount of CO2 produced from the biodegradation of MCI is measured over a 28-day period and compared to the theoretical amount of CO2 that could be produced.[26]
-
Data Analysis: The percentage of biodegradation is calculated. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical CO2 evolution (e.g., >60%) within a 10-day window during the 28-day test.[26]
Visualizations
Degradation Pathway of this compound
Caption: Major environmental degradation pathway of this compound.
Experimental Workflow for Soil Adsorption/Desorption Study (OECD 106)
Caption: Workflow for determining soil adsorption/desorption of MCI.
Conclusion
The available scientific evidence indicates that this compound is not a persistent substance in the environment. It undergoes degradation through a combination of abiotic (hydrolysis and photolysis) and biotic pathways. The primary degradation route involves the cleavage of the isothiazolinone ring, leading to the formation of less complex organic acids and eventual mineralization to carbon dioxide. While MCI exhibits high mobility in soil, its potential for bioaccumulation is low. Understanding these environmental fate characteristics is crucial for conducting comprehensive risk assessments and ensuring the responsible use of this biocide.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 10. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 11. Quantification of Methylisothiazolinone and this compound Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eeer.org [eeer.org]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 16. york.ac.uk [york.ac.uk]
- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 18. oecd.org [oecd.org]
- 19. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 20. OECD 106 - Phytosafe [phytosafe.com]
- 21. oecd.org [oecd.org]
- 22. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 23. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 24. fera.co.uk [fera.co.uk]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. christeyns.com [christeyns.com]
- 30. oecd.org [oecd.org]
methylchloroisothiazolinone interaction with microbial cell membranes
An In-depth Technical Guide on the Interaction of Methylchloroisothiazolinone with Microbial Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (MCI) is a potent biocide widely used for microbial control in industrial and consumer products.[1] Its efficacy stems from a rapid, multi-faceted mechanism of action that profoundly impacts microbial cellular integrity, with the cell membrane being a critical interface. This technical guide provides a detailed examination of the molecular interactions between MCI and microbial cell membranes. It covers the core chemical mechanism, subsequent effects on membrane integrity and function, quantitative efficacy data, and detailed protocols for key experimental assays. Visual diagrams of the mechanism and experimental workflows are provided to facilitate a deeper understanding of MCI's antimicrobial properties.
Introduction to this compound (MCI)
This compound (5-chloro-2-methyl-4-isothiazolin-3-one), or MCI, is a heterocyclic organic compound belonging to the isothiazolinone class of biocides.[2][3] It is frequently used in combination with methylisothiazolinone (MI), in a formulation commonly known as Kathon™, to provide a broad spectrum of activity against gram-positive and gram-negative bacteria, yeasts, and fungi.[1][2] The antimicrobial power of MCI is rooted in its chemical structure, specifically the reactive sulfur atom within the isothiazolinone ring, which makes it a strong electrophile.[2][4] This reactivity is the foundation of its ability to disrupt essential cellular processes, leading to rapid growth inhibition followed by cell death.[5]
Core Mechanism of Antimicrobial Action
The antimicrobial activity of MCI is a rapid, two-step process: an initial, swift inhibition of growth and metabolism, followed by irreversible cellular damage that leads to lethality.[5]
Electrophilic Attack on Thiol Groups
The primary mechanism of isothiazolinones involves the electron-deficient sulfur atom, which readily reacts with cellular nucleophiles.[4] The most crucial targets are the thiol (-SH) groups found in the amino acid cysteine.[4][6] MCI oxidizes these thiol residues in proteins and small molecules like glutathione, forming disulfide bonds or other adducts.[2][7] This interaction is critical to its biocidal effect, as it leads to the widespread inactivation of proteins and enzymes essential for microbial survival.[4] The chlorine substituent at the 5th position of the MCI ring enhances its reactivity towards thiols compared to non-chlorinated analogues.[8]
Inhibition of Key Metabolic Enzymes
By targeting thiol groups, MCI effectively inhibits numerous enzymes crucial for cellular metabolism. This includes key dehydrogenases involved in the respiratory chain.[5][6] The disruption of these enzymes leads to a rapid cessation of vital metabolic pathways, including respiration (oxygen consumption) and energy generation (ATP synthesis).[4][5][6] Studies on Escherichia coli have identified specific enzymes, such as succinate dehydrogenase, as potential targets for MCI.[6] This rapid inhibition of central metabolic functions is a primary contributor to the bacteriostatic effect observed shortly after microbial exposure to MCI.[6]
Induction of Oxidative Stress
The disruption of metabolic pathways and the reaction with thiols like glutathione deplete the cell's antioxidant defenses, leading to the accumulation of reactive oxygen species (ROS).[7] This build-up of ROS causes significant oxidative stress, resulting in damage to DNA, lipids, and proteins.[7] Evidence suggests that free radical generation plays a role in the bactericidal activity of MCI, contributing to the irreversible cellular damage that follows the initial growth inhibition.[6]
Interaction with the Microbial Cell Membrane
While much of MCI's action involves intracellular targets, its interaction with the cell membrane is a critical aspect of its overall mechanism, serving as both a pathway for entry and a site of significant disruption.
Disruption of Membrane Integrity and Permeability
Isothiazolinones are known to diffuse across the cell membrane to reach their intracellular targets.[4] However, MCI also exerts direct effects on membrane integrity. Studies have shown that exposure to isothiazolinones leads to an increase in cell membrane permeability.[7][9] This damage can result in the leakage of essential small molecules and ions from the cytoplasm, such as potassium ions.[10] The loss of ionic gradients disrupts the proton motive force, further crippling cellular energy production and transport processes.
Effects on Membrane-Associated Processes
Many of the enzymes inhibited by MCI, particularly those involved in respiration, are located within or associated with the cell membrane. By inactivating these membrane-bound proteins, MCI directly halts critical membrane functions. The inhibition of the electron transport chain not only stops ATP synthesis but also disrupts the overall bioenergetic state of the cell.[10]
Quantitative Analysis of MCI's Antimicrobial Efficacy
The potency of MCI can be quantified through various measures, most notably the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the biocide that prevents visible microbial growth.[11][12]
Table of Minimum Inhibitory Concentrations (MIC)
| Microorganism | Biocide | MIC (mg/L or ppm) | Reference |
| Escherichia coli | MCI | 7.0 | [8] |
| Schizosaccharomyces pombe | MCI | Not specified, but noted as highly effective | [13] |
| Pseudomonas putida | MIT | 3.907 - 15.625 | [7] |
| Pseudomonas moorei | MIT | 3.907 - 15.625 | [7] |
| Sphingomonas mali | MIT | 3.907 - 15.625 | [7] |
| Bacillus subtilis | MIT | 3.907 - 15.625 | [7] |
| Legionella bozemanii | MCI:MI (4:1 mixture) | < 50 | [13] |
| *Note: Data for the related compound Methylisothiazolinone (MIT) is included to provide context on the efficacy of isothiazolinones. MCI is generally considered more potent than MIT.[8] |
Table of Effects on Membrane and Cellular Components
| Effect Measured | Microorganism | MCI/MIT Concentration | Observation | Reference |
| Membrane Permeability | P. putida, P. moorei, S. mali, B. subtilis | > 0.489 mg/L (MIT) | Significant increase in membrane permeability. | [7] |
| Intracellular ATP Levels | Escherichia coli | Inhibitory levels (not specified) | Rapid decline following inhibition of respiration. | [6] |
| Intracellular ROS Content | P. putida, P. moorei, S. mali, B. subtilis | Not specified | Significant increase, indicating oxidative stress. | [7] |
| Protein Sulfhydryl Groups | Escherichia coli | Lethal levels (not specified) | Positive correlation between MCI-induced lethality and loss of reduced protein sulfhydryls. | [6] |
Key Experimental Protocols
The following sections detail standardized methodologies for assessing the antimicrobial effects of MCI.
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is determined by challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth after a defined incubation period.[12]
Methodology:
-
Preparation of MCI Stock: Prepare a concentrated stock solution of MCI in a suitable solvent (e.g., water or DMSO) and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the MCI stock solution in sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi). Leave wells for positive (no MCI) and negative (no microbes) controls.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Incubate the plate at the optimal temperature (e.g., 37°C for E. coli) for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of MCI at which no visible turbidity (growth) is observed.
Assessment of Cell Membrane Permeability (SYTOX® Green Assay)
Principle: SYTOX® Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. If the membrane is compromised, the dye enters the cell, binds to nucleic acids, and produces a bright green fluorescence. The intensity of the fluorescence is proportional to the degree of membrane damage.[7]
Methodology:
-
Cell Preparation: Grow microbial cells to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells twice with a sterile buffer (e.g., PBS) and resuspend to a standardized optical density.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the cell suspension. Add SYTOX® Green dye to a final concentration of ~1-5 µM.
-
MCI Exposure: Add varying concentrations of MCI to the wells. Include a positive control (e.g., cells treated with 70% isopropanol to maximize damage) and a negative control (untreated cells).
-
Measurement: Immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm). Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours).
-
Interpretation: An increase in fluorescence intensity in MCI-treated wells compared to the negative control indicates a loss of membrane integrity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The probe CM-H2DCFDA is a cell-permeable compound that is non-fluorescent until intracellular esterases cleave the acetate groups. Subsequent oxidation by ROS within the cell yields a highly fluorescent product (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[7]
Methodology:
-
Cell Preparation and Loading: Prepare a washed cell suspension as described in 5.2. Incubate the cells with CM-H2DCFDA probe (final concentration ~5-10 µM) in the dark for 30-60 minutes to allow for dye uptake and de-esterification.
-
Washing: Centrifuge the cells to remove excess extracellular probe and resuspend them in fresh buffer.
-
MCI Exposure: Aliquot the probe-loaded cell suspension into a 96-well plate. Add varying concentrations of MCI. Use a known ROS inducer (e.g., H2O2) as a positive control.
-
Measurement: Measure fluorescence (excitation ~495 nm, emission ~525 nm) over time.
-
Interpretation: A time-dependent increase in fluorescence in MCI-treated cells relative to untreated controls signifies the intracellular production of ROS.
Quantification of Intracellular ATP Levels
Principle: Cellular ATP can be measured using the firefly luciferin-luciferase system. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the concentration of ATP. A decrease in ATP levels indicates a disruption in energy metabolism.[6]
Methodology:
-
Cell Culture and Exposure: Grow microbial cells and expose them to different concentrations of MCI for a defined period.
-
ATP Extraction: Harvest the cells and use a commercial ATP extraction reagent (e.g., a trichloroacetic acid-based or detergent-based solution) to lyse the cells and release the intracellular ATP.
-
Luminometry: In a white, opaque 96-well plate, mix the cell extract with an ATP assay reagent containing luciferin and luciferase.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to calculate the ATP concentration in the cell extracts.
-
Interpretation: A reduction in luminescence in MCI-treated samples compared to controls indicates a depletion of the intracellular ATP pool.
Visualized Mechanisms and Workflows
Graphviz Diagrams
References
- 1. This compound | MCI | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 6. Methylchloroisothiazolone-induced growth inhibition and lethality in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Methylchloroisothiazolinone (MCI) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI) is a widely used preservative in a variety of products, including cosmetics, personal care items, and industrial formulations, due to its potent antimicrobial activity.[1][2][3] However, its potential to cause allergic contact dermatitis has led to strict regulations on its concentration in consumer products.[1][2][3] Accurate and reliable quantification of MCI is therefore crucial for quality control, regulatory compliance, and safety assessment. This application note provides a detailed protocol for the determination of MCI using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and effective analytical technique for this purpose.[1][4]
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as acetic acid or formic acid solution) and an organic solvent (like methanol or acetonitrile).[1][5] Quantification is performed by detecting the UV absorbance of MCI at its maximum wavelength, which is approximately 274-280 nm.[1][5] The concentration of MCI in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of MCI.
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acids: HPLC grade acetic acid or formic acid.[1]
-
Standards: Certified reference standard of this compound (MCI).
-
Filters: 0.45 µm syringe filters (Nylon or other compatible material).[1]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Ultrasonicator
-
Vortex mixer
-
Analytical balance
-
pH meter
Chromatographic Conditions
Two example sets of chromatographic conditions are provided below, one with a gradient elution and another with an isocratic elution.
Method 1: Gradient Elution [1]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-10 min, 5-7% B; 10-20 min, 7% B; 20-23 min, 7-90% B; 23-25 min, 90-5% B; 25-30 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 25 µL |
| Detection | 274 nm |
Method 2: Isocratic Elution [5]
| Parameter | Condition |
| Column | C18 (base-deactivated silica) |
| Mobile Phase | 80:20 (v/v) mixture of 0.4% Acetic Acid and Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient |
| Injection Vol. | 10 µL |
| Detection | 274 nm |
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of MCI reference standard and dissolve it in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent (e.g., methanol/water mixture) to achieve concentrations ranging from approximately 0.25 to 20 µg/mL.[1]
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are examples for different product types.
-
Aqueous Samples (e.g., Shampoos, Shower Gels):
-
Accurately weigh about 1 g of the sample into a centrifuge tube.[1]
-
Add a suitable extraction solvent (e.g., 5 mL of methanol:0.02 M phosphate buffer pH 3.0 (3:7, v/v)).[1]
-
Vortex for 1 minute and then sonicate for 30 minutes.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
-
Creams and Lotions:
-
Accurately weigh about 1 g of the sample into a centrifuge tube.[1]
-
Add 1 mL of chloroform and vortex for 1 minute.[1]
-
Add 4 mL of methanol and sonicate for 30 minutes.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter prior to analysis.[1]
-
Data Presentation
The performance of the HPLC method should be validated to ensure its suitability for the intended purpose. Key validation parameters from published methods are summarized in the table below.
| Parameter | Method 1 (Gradient)[1] | Method 2 (Isocratic)[5] | Method 3 |
| Linearity Range (µg/mL) | 0.38 - 19.24 | 0.44 - 17.43 | 0.25 - 10 |
| Correlation Coefficient (R²) | > 0.999 | 0.9996 | Not Specified |
| Recovery (%) | 83.2 - 103.2 | 90 - 106 | Not Specified |
| Precision (%RSD) | 0.2 - 5.14 | < 2 | Not Specified |
| LOD (mg/kg in sample) | 0.083 - 0.304 | Not Specified | Not Specified |
| LOQ (mg/kg in sample) | 0.276 - 1.015 | Not Specified | 0.00025% (2.5 mg/kg) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of MCI using HPLC.
Caption: General workflow for MCI quantification by HPLC.
Conclusion
The HPLC method with UV detection is a robust, reliable, and widely used technique for the quantification of this compound in various sample matrices. The provided protocols and performance data offer a solid foundation for researchers and analysts to develop and validate their own methods for routine analysis and quality control. Proper sample preparation is critical to achieving accurate and precise results, and the specific procedure should be optimized based on the sample matrix.
References
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Methylisothiazolinone and this compound Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Methylchloroisothiazolinone in Complex Matrices
Introduction
Methylchloroisothiazolinone (MCI) is a widely used preservative in a variety of consumer and industrial products, including cosmetics, personal care products, and water-based household products. Due to its potential as a skin sensitizer and allergen, regulatory bodies worldwide have established strict limits on its concentration in such products. Consequently, sensitive and selective analytical methods are crucial for monitoring MCI levels in complex matrices to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of MCI using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique renowned for its high sensitivity and specificity.
I. Quantitative Data Summary
The following tables summarize the quantitative performance data for the LC-MS/MS analysis of Methylisothiazolinone (MIT) and this compound (MCI) in various cosmetic matrices. This data has been compiled from multiple validated methods to provide a comprehensive overview for researchers.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| MIT | Cosmetics | 0.054 | 0.163 | [1] |
| CMIT | Cosmetics | 0.040 | 0.119 | [1] |
| MIT | Leave-on Cosmetics | - | 0.96 | [2] |
| MCI | Leave-on Cosmetics | - | 1.95 | [2] |
| MIT | Rinse-off Cosmetics | - | 0.56 | [2] |
| MCI | Rinse-off Cosmetics | - | 1.49 | [2] |
| MIT & MCI | Cosmetic Products | - | 0.1 µg/g | [3][4][5] |
| MI | Rat Plasma | 0.25 ng/mL | 0.50 ng/mL | [6] |
| M-12 (Metabolite) | Human Urine | - | 0.2 ng/mL | [7][8] |
Table 2: Linearity and Recovery
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Reference |
| MIT & CMIT | Cosmetics | - | > 0.999 | 87.9 - 118.9 | [1] |
| MIT | Single | 375-1125 ng/mL | - | - | [9] |
| MIT/CMIT | Mixture | 107.68-323.04 ng/mL (MIT) | - | - | [9] |
| 295.36-886.08 ng/mL (CMIT) | |||||
| MIT & MCI | Hair Care Shampoo | - | - | 97.87 - 103.15 | [2] |
| MIT & MCI | Leave-on Baby Wet Wipes | 0.15 - 5.8 ppm (MIT) | 0.9996 | 90 - 106 | [10][11][12] |
| 0.44 - 17.43 ppm (CMIT) |
Table 3: Precision
| Analyte | Matrix | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| MIT & CMIT | Cosmetics | 0.3 - 13.6 | 0.3 - 13.6 | [1] |
| MI | Rat Plasma (50 ng/mL) | 5.6 | 4.2 | [6] |
| MI | Rat Plasma (10 ng/mL) | 9.6 | 6.3 | [6] |
| MI | Rat Plasma (1 ng/mL) | 9.9 | 7.5 | [6] |
| M-12 (Metabolite) | Human Urine (0.2-5 ng/mL) | 2.1 - 23.9 | 2.1 - 23.9 | [7][8] |
II. Experimental Protocols
Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below. These protocols are adaptable to various complex matrices with minor modifications.
A. Sample Preparation Protocols
The choice of sample preparation procedure is critical and depends on the specific matrix.
1. Protocol for Water-Miscible Cosmetics (Shampoos, Shower Gels, Cleansers)
-
Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 10 mL volumetric flask.[13]
-
Extraction: Add 5 mL of a methanol and 0.02 M sodium dihydrogen phosphate buffer (pH 3.0) mixture (30:70, v/v).[2]
-
Vortexing and Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes.[13]
-
Dilution and Centrifugation: Make up the volume to 10 mL with the extraction solvent, then centrifuge at 4000 rpm for 10 minutes.[13]
-
Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter before injection into the LC-MS/MS system.[13]
2. Protocol for Water-Immiscible and Solid Cosmetics (Creams, Lotions, Lipsticks)
-
Sample Weighing: Accurately weigh approximately 0.2 g of the sample into a centrifuge tube.[1]
-
Initial Extraction (for waxy matrices): For solid lipsticks, add 1 mL of chloroform and vortex for 1 minute to dissolve the wax base. Then add 3 mL of methanol.[1]
-
Extraction: For other creams and lotions, add 4 mL of methanol and vortex for 1 minute.[1]
-
Internal Standard Addition: Add 1 mL of the internal standard solution (e.g., CMIT-d3 in methanol).[1]
-
Sonication and Dilution: Sonicate the mixture for 30 minutes to ensure complete extraction. Adjust the final volume to 10 mL with methanol.[1]
-
Centrifugation and Filtration: Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant through a 0.2 µm PVDF filter prior to analysis.[1]
3. Protocol for Nail Polish
-
Sample Weighing: Weigh approximately 0.4 g of the nail polish sample.
-
Extraction: Add 4 mL of methanol and vortex for 1 minute.
-
Internal Standard: Add 2 mL of the internal standard solution.
-
Sonication and Dilution: Sonicate for 30 minutes and then dilute to a final volume of 10 mL with methanol.
-
Matrix Removal: To 5 mL of the supernatant, add 5 mL of 50% acetonitrile in 1% formic acid to precipitate nitrocellulose.
-
Centrifugation and Filtration: Centrifuge the mixture at 30,000 rpm for 10 minutes and filter the resulting supernatant through a 0.2 µm PVDF filter.[1]
B. LC-MS/MS Analysis Protocol
1. Liquid Chromatography (LC) Conditions
-
LC System: A UPLC™ system or equivalent.[1]
-
Column: Waters Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.[1]
-
Column Temperature: 30 °C.[1]
-
Mobile Phase A: 0.1% formic acid in deionized water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 1 µL.[1]
-
Gradient Elution:
-
0-2 min: 0% B
-
2-7 min: 0% to 100% B
-
7-9 min: 100% B
-
9-9.1 min: 100% to 0% B
-
9.1-11 min: 0% B[1]
-
2. Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 2.7 kV.[1]
-
Desolvation Gas: Nitrogen.
-
Desolvation Gas Flow: 600 L/h.[1]
-
Desolvation Temperature: 500 °C.[1]
-
Collision Gas: Argon.
-
Collision Gas Flow: 50 L/h.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
III. Visualizations
Experimental Workflow Diagram
Caption: General Experimental Workflow for LC-MS/MS Analysis of MCI.
Logical Relationship of Analytical Steps
Caption: Logical Flow of the Analytical Method.
References
- 1. Screening and detection of methylisothiazolinone and chloromethylisothiazolinone in cosmetics by UPLC-MS/MS -Analytical Science and Technology [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Determination of methylisothiazolinone and this compound in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Determination of methylisothiazolinone and this compound in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determination of methylisothiazolinone and this compound in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of a mercapturate metabolite of the biocides methylisothiazolinone and chloromethylisothiazolinone (“M-12”) in human urine using online-SPE-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Quantification of a mercapturate metabolite of the biocides methylisothiazolinone and chloromethylisothiazolinone (“M-12”) in human urine using online-SPE-LC/MS/MS – Umweltprobenbank des Bundes [umweltprobenbank.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Methylisothiazolinone and this compound Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One moment, please... [vienkiemnghiem.gov.vn]
Application Notes and Protocols for Testing Methylchloroisothiazolinone (MCI) Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), is a widely used preservative with broad-spectrum antimicrobial activity.[1][2] Its efficacy against Gram-positive and Gram-negative bacteria, as well as yeast and fungi, makes it a common choice in cosmetics, personal care products, and various industrial applications.[1][3] The antimicrobial action of MCI is attributed to its active sulfur moiety, which can oxidize thiol-containing residues in microbial cells, disrupting essential metabolic pathways and leading to cell death.[1][4] This document provides detailed protocols for evaluating the antimicrobial efficacy of MCI, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Data Presentation: Antimicrobial Efficacy of MCI/MI
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a common 3:1 mixture of this compound (MCI) and Methylisothiazolinone (MI) against a selection of microorganisms. These values represent the lowest concentration of the preservative mixture that inhibits the visible growth of the microorganism.
| Microorganism | Type | MIC of MCI/MI (3:1 Mixture) (ppm) |
| Staphylococcus aureus | Gram-positive Bacteria | 2.0 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 2.0 |
| Escherichia coli | Gram-negative Bacteria | Not specified |
| Candida albicans | Yeast | 0.5 |
| Aspergillus niger | Fungus | 0.5 |
Note: The MIC values can vary depending on the specific strain of the microorganism and the testing conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of MCI that inhibits the visible growth of a test microorganism.[5][6]
a. Materials:
-
This compound (MCI) stock solution
-
Sterile 96-well microtiter plates[7]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8][9]
-
Test microorganism cultures
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Preparation of MCI Dilutions: Prepare a series of twofold dilutions of the MCI stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
Grow the test microorganism in a suitable broth overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the MCI dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only the broth medium and the microbial inoculum.
-
Sterility Control: A well containing only the sterile broth medium.
-
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).[10]
-
Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of MCI in which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[11] This test is performed as a follow-up to the MIC assay.
a. Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
-
Incubator
b. Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each well.
-
Plating: Spot-inoculate the 10 µL aliquots onto separate, appropriately labeled agar plates.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of MCI that results in no more than 0.1% of the original inoculum surviving (a ≥99.9% kill).[12]
Time-Kill Kinetics Assay Protocol
This assay evaluates the rate at which MCI kills a microbial population over time.[13]
a. Materials:
-
MCI stock solution
-
Sterile culture tubes or flasks
-
Appropriate sterile broth medium
-
Test microorganism culture
-
Sterile saline or PBS
-
Sterile agar plates
-
Incubator
-
Shaker (optional)
b. Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, typically to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Add MCI to the inoculated broth at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without MCI.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[14]
-
Neutralization and Plating: Perform serial dilutions of the aliquots in a suitable neutralizer to inactivate the MCI. Plate the dilutions onto agar plates to determine the number of viable microorganisms (CFU/mL).
-
Incubation and Counting: Incubate the plates and count the colonies to determine the CFU/mL at each time point for each MCI concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each MCI concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
Mandatory Visualizations
Caption: Experimental workflow for determining MCI antimicrobial efficacy.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update of the risk assessment for this compound/methylisothiazolinone (MCI/MI) with focus on rinse-off products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. microchemlab.com [microchemlab.com]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. videncenterforallergi.dk [videncenterforallergi.dk]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedgrid.com [biomedgrid.com]
Application Notes and Protocols for the Use of Methylchloroisothiazolinone (MCI) as a Preservative in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), is a broad-spectrum biocide effective against a wide range of bacteria, yeasts, and fungi.[1][2] Its mechanism of action involves the oxidation of thiol-containing residues, leading to the inhibition of essential cellular enzymes and subsequent cell death.[1] While extensively used in cosmetics and industrial applications, its use as a preservative in cell culture media is not standard practice and requires careful consideration and validation due to its inherent cytotoxicity to mammalian cells.[2][3]
These application notes provide a comprehensive overview of the critical parameters for using MCI as a preservative in cell culture media, including its antimicrobial efficacy, cytotoxic profile, and potential effects on cellular signaling pathways. The provided protocols are intended as a starting point for researchers to validate the use of MCI in their specific cell culture systems.
Data Presentation
Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of an MCI/MI mixture against common laboratory contaminants. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[3]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of MCI/MI Mixture (% w/w) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0002% |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.0002% |
| Aspergillus niger | Fungus (Mold) | 0.00005% |
| Candida albicans | Fungus (Yeast) | 0.00005% |
Note: Data is for an MCI/MI mixture.[4] The exact ratio of MCI to MI can influence efficacy.
Cytotoxicity Data
The cytotoxic effects of MCI and its derivatives are cell-type dependent. The following table provides examples of cytotoxic concentrations from in vitro studies. It is crucial to determine the optimal, non-toxic concentration for each specific cell line and application.
| Cell Line | Description | Preservative | Observed Cytotoxic Effects | Reference |
| Human Liver Epithelium Cells | - | Methylisothiazolinone (MIT) | Dose-dependent decrease in cell viability, mitochondrial damage, and apoptosis at 24h. | [5] |
| Human Keratinocytes (HaCaT) | - | Methylisothiazolinone (MIT) | No cytotoxicity observed at 200 µM after 24h. Cell viability decreased to 82.8% at 300 µM and 11.7% at 600 µM. | [6] |
| Human Bronchial Epithelial Cells (BEAS-2B) | - | Methylisothiazolinone (MIT) | Dose-dependent cytotoxicity at 2, 4, and 8 µg/mL after 24h, leading to apoptotic cell death. | [7] |
| Cultured Neurons | - | Methylisothiazolinone (MIT) | Highly toxic to neurons but not glial cells. | [8] |
Cellular Signaling Pathways Affected by Isothiazolinones
Exposure to isothiazolinones can have significant effects on cellular signaling pathways, potentially impacting experimental outcomes.
Neurotoxicity Signaling Pathway
In cultured neurons, methylisothiazolinone (MIT) has been shown to induce cell death through a zinc-dependent activation of the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway.[8][9] This leads to a cascade of downstream events including the activation of NADPH oxidase, generation of reactive oxygen species (ROS), DNA damage, and overactivation of poly(ADP-ribose) polymerase (PARP).[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Uses and Side Effects [healthline.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Methylisothiazolinone may induce cell death and inflammatory response through DNA damage in human liver epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mixture Toxicity of Methylisothiazolinone and Propylene Glycol at a Maximum Concentration for Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylisothiazolinone induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro neurotoxicity of methylisothiazolinone, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methylchloroisothiazolinone in Biofilm Research: A Guide for Scientists
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), is a potent biocide widely utilized for its broad-spectrum antimicrobial activity. In the realm of biofilm research, MCI presents a significant area of investigation for its potential to control and eradicate biofilms, which are notoriously resistant to conventional antimicrobial agents. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of MCI in studying and combating bacterial biofilms, with a focus on two clinically important pathogens: Pseudomonas aeruginosa and Staphylococcus aureus.
Application Notes
This compound belongs to the isothiazolinone class of biocides. Its mechanism of action involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic cellular components, particularly thiol-containing proteins and enzymes. This interaction disrupts critical physiological functions, including respiration and energy (ATP) synthesis, ultimately leading to microbial cell death. This multi-targeted mechanism makes the development of resistance to MCI challenging for microorganisms.
In the context of biofilms, MCI's utility extends beyond its planktonic antimicrobial activity. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against environmental stresses and antimicrobial treatments. The ability of MCI to penetrate this protective matrix and exert its antimicrobial effect on the embedded cells is a key area of research. Understanding the Minimum Biofilm Eradication Concentration (MBEC) of MCI is crucial for developing effective anti-biofilm strategies in various industrial and clinical settings.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and related compounds against planktonic and biofilm forms of Pseudomonas aeruginosa and Staphylococcus aureus.
| Microorganism | Compound | MIC (% w/w) | MIC (ppm) | Source |
| Pseudomonas aeruginosa | MCI/MI Mixture | 0.0002% | 2 | [1] |
| Staphylococcus aureus | MCI/MI Mixture | 0.0002% | 2 | [1] |
Table 1: Minimum Inhibitory Concentrations (MIC) of MCI/MI Mixture. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | Compound | MBEC (µM) | Source |
| Staphylococcus aureus (MSSA) | Isothiazolone-nitroxide hybrid 22 | 35 | [2][3] |
| Staphylococcus aureus (VRSA) | Isothiazolone-nitroxide hybrid 22 | 70 | [2][3] |
| Staphylococcus aureus (MSSA & VRSA) | Methylisothiazolinone (MIT) | ≥280 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of MCI's effects on biofilms.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of MCI that inhibits the visible growth of planktonic bacteria.
Materials:
-
This compound (MCI) stock solution
-
Bacterial culture (P. aeruginosa or S. aureus)
-
Sterile 96-well microtiter plates
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a fresh overnight culture of the test bacterium in TSB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in fresh TSB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of the MCI stock solution in TSB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the MCI dilutions.
-
Include a positive control (wells with bacteria and TSB, no MCI) and a negative control (wells with TSB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration of MCI at which no visible growth is observed.
Minimum Biofilm Eradication Concentration (MBEC) Assay
Objective: To determine the minimum concentration of MCI required to eradicate a pre-formed biofilm.
Materials:
-
MBEC assay device (e.g., Calgary Biofilm Device)
-
This compound (MCI) stock solution
-
Bacterial culture (P. aeruginosa or S. aureus)
-
Sterile 96-well microtiter plates
-
Appropriate growth medium (e.g., TSB)
-
Recovery medium (e.g., TSB)
-
Sterile saline
-
Sonicator (optional)
-
Plate reader
Protocol:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium and adjust the inoculum as described in the MIC protocol.
-
Inoculate the wells of the MBEC device plate with 200 µL of the bacterial suspension.
-
Place the peg lid onto the plate and incubate at 37°C for 24-48 hours on a rocker or shaker to allow for biofilm formation on the pegs.
-
-
MCI Challenge:
-
After incubation, gently rinse the peg lid with sterile saline to remove planktonic cells.
-
Prepare a 96-well plate with serial two-fold dilutions of MCI in TSB (200 µL per well).
-
Transfer the peg lid with the established biofilms into the MCI-containing plate.
-
Incubate at 37°C for a specified exposure time (e.g., 24 hours).
-
-
Biofilm Eradication Assessment:
-
Following the MCI challenge, rinse the peg lid again with sterile saline.
-
Place the peg lid into a new 96-well plate containing 200 µL of sterile recovery medium in each well.
-
Dislodge the biofilm from the pegs by sonication for 5-10 minutes or by vigorous shaking.
-
Remove the peg lid and incubate the recovery plate at 37°C for 18-24 hours.
-
Determine the MBEC by observing the lowest concentration of MCI that resulted in no turbidity in the recovery wells.
-
Crystal Violet (CV) Assay for Biofilm Quantification
Objective: To quantify the total biofilm biomass after treatment with MCI.
Materials:
-
Biofilms grown in 96-well plates (as in the initial phase of the MBEC assay)
-
MCI stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader
Protocol:
-
Grow biofilms in a 96-well plate as described in the MBEC protocol (Step 1).
-
Gently remove the planktonic culture from each well.
-
Wash the wells three times with sterile saline to remove non-adherent cells.
-
Add 200 µL of different concentrations of MCI to the wells and incubate for the desired exposure time.
-
After treatment, remove the MCI solution and wash the wells again with saline.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound in biofilm research.
References
Application Notes and Protocols: Methylchloroisothiazolinone (MCMIT) as a Biocide in Industrial Water Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methylchloroisothiazolinone (MCMIT), a widely utilized biocide in industrial water treatment. This document details its mechanism of action, summarizes its efficacy against common industrial microorganisms, and provides detailed protocols for evaluating its performance. MCMIT is a broad-spectrum biocide, effective against bacteria, fungi, and algae, and is commonly formulated as a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1][2]
Mechanism of Action
The biocidal activity of this compound is a two-step process. Initially, it rapidly inhibits microbial growth and metabolism. This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.[3] The primary targets are life-sustaining enzymes, particularly those containing thiol groups at their active sites.[3] MCMIT disrupts metabolic pathways by inhibiting key dehydrogenase enzymes involved in the Krebs cycle and electron transport, thereby preventing cellular respiration and ATP generation. This ultimately leads to cell death.[3]
Data Presentation: Efficacy of MCMIT
The following tables summarize the quantitative efficacy of MCMIT (typically a CMIT/MIT 3:1 mixture) against various microorganisms commonly found in industrial water systems.
Table 1: Bactericidal Efficacy of MCMIT
| Target Microorganism | Concentration (ppm active ingredient) | Contact Time | Log Reduction | System/Conditions |
| Legionella pneumophila | 1 - 10 | Not Specified | Significant reduction | Planktonic and biofilm studies[1][2][4] |
| Legionella pneumophila | 1.07 | 6 hours | 99% kill | Cooling tower water, pH 8.0[3] |
| Legionella pneumophila | 3.13 | 3 hours | 99% kill | Cooling tower water, pH 8.0[3] |
| Legionella pneumophila | 2.23 | 6 hours | 99% kill | Cooling tower water, pH 6.7[3] |
| Legionella pneumophila | 9.43 | 3 hours | 99% kill | Cooling tower water, pH 6.7[3] |
| Pseudomonas aeruginosa | 10 - 100 | 3.5 - 24 hours | Viable cell count elimination | Water-based paint tank biofilm isolate[5] |
| Sulfate-Reducing Bacteria (SRB) | 50 - 100 | Not Specified | 99% kill | Sessile and planktonic[5] |
Table 2: General Efficacy of MCMIT against Fungi and Algae
| Target Microorganism | Concentration (ppm active ingredient) | Efficacy | System/Conditions |
| Fungi | 80 - 100 | Effective inhibition and biocidal effects | Industrial circulating cool water system[6][7] |
| Algae | 80 - 100 | Effective inhibition and biocidal effects | Industrial circulating cool water system[6][7] |
Experimental Protocols
The following protocols are based on established methodologies for evaluating the efficacy of biocides in industrial water systems, such as the ASTM E645 standard.[8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Planktonic Microorganisms
This protocol determines the lowest concentration of MCMIT that inhibits the growth (MIC) and kills (MBC) of planktonic microorganisms.
1. Materials:
-
Test Microorganism (e.g., Pseudomonas aeruginosa, Legionella pneumophila)
-
Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
MCMIT stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Sterile pipettes and tips
-
Incubator
-
Microplate reader (optional, for optical density measurements)
-
Sterile Tryptic Soy Agar (TSA) or other suitable agar plates
-
Neutralizer solution (e.g., Letheen Broth, D/E Neutralizing Broth) to inactivate the biocide.[10][11]
2. Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism in the appropriate broth medium to achieve a logarithmic growth phase.
-
Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of MCMIT:
-
Prepare a series of twofold dilutions of the MCMIT stock solution in the sterile growth medium in the 96-well microtiter plate. The concentration range should bracket the expected MIC.
-
Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared microbial suspension.
-
Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of MCMIT that shows no visible growth.[12]
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage of growth compared to the positive control.
-
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) into a tube containing a neutralizer solution.
-
After a short neutralization period, plate the neutralized sample onto an appropriate agar medium.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
The MBC is the lowest concentration of MCMIT that results in a ≥99.9% reduction in the initial inoculum count.[12]
-
Protocol 2: Evaluation of Biocidal Efficacy against Biofilms
This protocol assesses the effectiveness of MCMIT in controlling established biofilms.
1. Materials:
-
Biofilm reactor system (e.g., CDC Biofilm Reactor, Robbins Device)
-
Test coupons (e.g., stainless steel, PVC)
-
Test Microorganism
-
Sterile growth medium
-
MCMIT stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Neutralizer solution
-
Sonicator or vortex mixer
-
Apparatus for viable cell counting (e.g., agar plates, ATP meter)
2. Procedure:
-
Biofilm Formation:
-
Sterilize the biofilm reactor and coupons.
-
Inoculate the reactor with the test microorganism and circulate the growth medium to allow for biofilm formation on the coupons for a specified period (e.g., 24-72 hours).
-
-
Biocide Treatment:
-
Remove the coupons with established biofilms from the reactor and gently rinse with sterile PBS to remove planktonic cells.
-
Immerse the coupons in a solution of MCMIT at the desired test concentration for a specific contact time (e.g., 1, 4, 24 hours).
-
Include control coupons immersed in sterile water or PBS without the biocide.
-
-
Biofilm Disruption and Enumeration:
-
After the contact time, transfer the coupons to a tube containing a neutralizer solution to inactivate the residual biocide.
-
Dislodge the biofilm from the coupon surface using sonication or vigorous vortexing.
-
Perform serial dilutions of the resulting cell suspension and plate onto an appropriate agar medium to determine the number of viable cells (CFU/cm²).
-
-
Data Analysis:
-
Calculate the log reduction in viable cell count for the MCMIT-treated coupons compared to the control coupons.
-
Visualizations
Caption: Workflow for determining the efficacy of MCMIT biocide.
Caption: Mechanism of MCMIT-induced microbial cell death.
References
- 1. atamankimya.com [atamankimya.com]
- 2. CMIT / MIT - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CMIT/MIT - IRO Biocide [irobiocide.com]
- 7. CMIT/MIT Biocide, MIT/CMIT - Shandong IRO Water Treatment [irowater.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. ASTM E645-25. Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems. - IVAMI [ivami.com]
- 10. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
Application Notes and Protocols for Developing Methylchloroisothiazolinone-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI) is a widely used biocide in industrial and cosmetic products, valued for its broad-spectrum antimicrobial activity. The emergence of bacterial resistance to MCI poses a significant challenge to its efficacy and raises concerns about cross-resistance to antibiotics. These application notes provide detailed protocols for the development and characterization of MCI-resistant bacterial strains in a laboratory setting. The methodologies outlined are essential for understanding the mechanisms of resistance and for the development of novel antimicrobial strategies.
The primary mechanisms of bacterial resistance to biocides like MCI include the upregulation of efflux pumps, enzymatic degradation of the biocide, and modifications to the cell envelope to reduce permeability. Resistance can be induced in the laboratory through a process of stepwise adaptation, where bacteria are cultured in gradually increasing concentrations of the biocide.
Data Presentation: Susceptibility of Bacterial Strains to Isothiazolinones
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of methylisothiazolinone (MIT) and a 3:1 mixture of this compound/methylisothiazolinone (MCI/MIT) against various Gram-positive and Gram-negative bacteria. These values serve as a baseline for susceptibility before the development of resistance.
| Bacterial Species | Gram Stain | Biocide | MIC (µg/mL) | Reference |
| Escherichia coli | Negative | MIT | 41 | [1] |
| Escherichia coli | Negative | MCI/MIT (3:1) | 0.5 | [1] |
| Pseudomonas putida | Negative | MIT | ~0.977 | [2] |
| Pseudomonas moorei | Negative | MIT | ~0.977 | [2] |
| Sphingomonas mali | Negative | MIT | >1.954 | [2] |
| Bacillus subtilis | Positive | MIT | >1.954 | [2] |
| Schizosaccharomyces pombe (Yeast) | N/A | MIT | 245 | [1] |
| Schizosaccharomyces pombe (Yeast) | N/A | MCI/MIT (3:1) | 2.6 | [1] |
Experimental Protocols
Protocol 1: Stepwise Adaptation for Developing MCI Resistance
This protocol describes the gradual exposure of a bacterial culture to increasing concentrations of MCI to select for resistant mutants.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound (MCI) stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Sterile culture tubes or flasks
-
Incubator
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the wild-type bacterial strain to MCI using the protocol for Broth Microdilution (see Protocol 2).
-
Initial Culture: Inoculate 10 mL of TSB with a single colony of the wild-type bacteria and incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking.
-
Sub-inhibitory Exposure:
-
Prepare a series of culture tubes with TSB containing MCI at concentrations of 0 (control), 0.25 x MIC, 0.5 x MIC, and 0.75 x MIC.
-
Inoculate each tube with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05.
-
Incubate for 24 hours at the optimal temperature with shaking.
-
-
Passaging to Higher Concentrations:
-
Measure the OD600 of each culture.
-
From the tube with the highest MCI concentration that shows significant growth, transfer an aliquot (e.g., 100 µL) to a new series of tubes with fresh TSB containing MCI at incrementally higher concentrations (e.g., 0.75 x MIC, 1 x MIC, 1.5 x MIC, 2 x MIC).
-
Incubate for 24 hours.
-
-
Repeat Passaging: Repeat step 4, each time using the culture from the highest MCI concentration that permitted growth as the inoculum for the next series of higher concentrations. Continue this process for a predetermined number of passages (e.g., 15-30) or until a significant increase in the MIC is observed.
-
Isolation of Resistant Strains:
-
After the final passage, streak an aliquot from the culture grown in the highest MCI concentration onto a TSB agar plate to obtain isolated colonies.
-
Pick individual colonies and re-test their MIC to MCI to confirm resistance.
-
-
Stability of Resistance: To determine if the acquired resistance is stable, culture the resistant isolate in MCI-free TSB for several consecutive days and then re-determine the MIC. A stable resistance will be maintained even in the absence of the selective pressure.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol uses the broth microdilution method to quantify the susceptibility of a bacterial strain to MCI.
Materials:
-
Bacterial strain (wild-type or potentially resistant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MCI stock solution
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
-
CAMHB agar plates
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Prepare MCI Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the MCI stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no MCI), and column 12 will be the sterility control (no bacteria).
-
-
Inoculate the Plate: Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be around 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of MCI at which there is no visible growth of bacteria. This can be assessed visually or by reading the OD600 with a plate reader.
-
Determine MBC:
-
From the wells showing no growth in the MIC assay, plate 10-100 µL onto CAMHB agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of MCI that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Protocols for Investigating Resistance Mechanisms
Protocol 3: Assessing Efflux Pump Activity using an Ethidium Bromide-Agar Method
This is a simple, instrument-free method to screen for over-expressed efflux pumps, which can expel substrates like ethidium bromide (EtBr).
Materials:
-
Wild-type and MCI-resistant bacterial strains
-
Tryptic Soy Agar (TSA)
-
Ethidium bromide (EtBr) stock solution (1 mg/mL)
-
Petri dishes
Procedure:
-
Prepare EtBr-Agar Plates: Prepare TSA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).
-
Inoculate Plates:
-
Prepare a bacterial suspension of each strain (wild-type and resistant) to a 0.5 McFarland standard.
-
Using a sterile cotton swab, streak each strain onto the series of EtBr-agar plates. A "cartwheel" pattern can be used to test multiple strains on a single plate.
-
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Observation:
-
Examine the plates under UV light.
-
The minimal concentration of EtBr that produces fluorescence in the bacterial growth is recorded.
-
Strains with over-expressed efflux pumps will require higher concentrations of EtBr to show fluorescence, as the EtBr is actively pumped out of the cells.
-
To confirm that the efflux is energy-dependent, replicate plates can be incubated at 4°C, which should inhibit efflux and lead to fluorescence at lower EtBr concentrations.
-
Protocol 4: Quantifying Efflux Pump Gene Expression using RT-qPCR
This protocol measures the expression levels of known efflux pump genes (e.g., mex genes in P. aeruginosa) in the MCI-resistant strain compared to the wild-type.
Materials:
-
Wild-type and MCI-resistant bacterial strains
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target efflux pump genes and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
Bacterial Culture and RNA Extraction:
-
Grow wild-type and MCI-resistant strains in TSB to mid-log phase. For the resistant strain, the medium can be supplemented with a sub-inhibitory concentration of MCI.
-
Extract total RNA from a standardized number of cells using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target efflux pump gene and the housekeeping gene.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of the target efflux pump gene in the resistant strain compared to the wild-type using the ΔΔCt method, normalizing to the expression of the housekeeping gene. An increased fold-change indicates upregulation of the efflux pump gene in the resistant strain.
-
Protocol 5: Investigating Enzymatic Degradation of MCI
This protocol uses High-Performance Liquid Chromatography (HPLC) to detect the potential degradation of MCI by the resistant bacterial strain.
Materials:
-
Wild-type and MCI-resistant bacterial strains
-
Minimal salts medium
-
MCI solution of known concentration
-
HPLC system with a UV or diode-array detector
-
Syringe filters (0.22 µm)
-
Centrifuge
Procedure:
-
Incubation with MCI:
-
Grow overnight cultures of the wild-type and MCI-resistant strains.
-
Wash the cells and resuspend them in a minimal salts medium to a high density (e.g., OD600 of 1.0).
-
Add MCI to a final concentration that is sub-inhibitory for the resistant strain. Include a control with no bacteria.
-
Incubate the suspensions at 37°C with shaking for a defined period (e.g., 24-48 hours).
-
-
Sample Preparation:
-
At various time points, take aliquots from each suspension.
-
Centrifuge the aliquots to pellet the bacteria.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells.
-
-
HPLC Analysis:
-
Data Analysis:
-
Compare the concentration of MCI in the samples incubated with the resistant strain to the concentrations in the samples with the wild-type strain and the no-bacteria control.
-
A significant decrease in the MCI concentration in the presence of the resistant strain suggests enzymatic degradation. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Signaling Pathways in MCI Resistance
This compound is an electrophile that can react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to enzyme inhibition and the generation of reactive oxygen species (ROS), inducing an oxidative stress response in bacteria. Key regulators of the oxidative stress response, such as OxyR and SoxRS, can be activated, leading to the upregulation of detoxification enzymes and efflux pumps, which contributes to resistance. Mutations in global regulators like marR and acrR can also lead to the constitutive overexpression of efflux pumps.[2][7][8][9][10]
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Methylisothiazolinone and this compound in personal care products by HPLC-DAD | Semantic Scholar [semanticscholar.org]
- 7. MarR family proteins are important regulators of clinically relevant antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributions of mutations in acrR and marR genes to organic solvent tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OxyR and SoxRS Regulation of fur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repressor mutations in the marRAB operon that activate oxidative stress genes and multiple antibiotic resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Methylchloroisothiazolinone in Experimental Biocidal Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), is a widely utilized preservative in a variety of water-based products, including cosmetics and industrial applications.[1][2] Its broad-spectrum antimicrobial activity makes it effective against a wide range of bacteria, fungi, and yeasts.[3] The primary mechanism of action for MCI involves the oxidation of thiol-containing residues within microbial cells, leading to the disruption of essential metabolic pathways and ultimately cell death.[3]
These application notes provide detailed protocols for the formulation, efficacy testing, and stability analysis of experimental biocidal products containing this compound. The information is intended to guide researchers in developing stable and effective antimicrobial formulations for various applications.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentrations (MIC) of a 3:1 mixture of this compound (MCI) and Methylisothiazolinone (MI) against common microbial contaminants. This data is crucial for determining the appropriate concentration of the preservative in a given formulation.
Table 1: Minimum Inhibitory Concentration (MIC) of MCI/MI (3:1) Against Key Bacteria
| Microorganism | Strain | MIC (% w/w) |
| Staphylococcus aureus | ATCC 25923 | 0.0002%[3] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.0002%[3] |
Table 2: Minimum Inhibitory Concentration (MIC) of MCI/MI (3:1) Against Key Fungi and Yeast
| Microorganism | Strain | MIC (% w/w) |
| Candida albicans | ATCC 10231 | 0.00005%[3] |
| Aspergillus niger | ATCC 16404 | 0.00005%[3] |
Experimental Protocols
Protocol 1: Formulation of an Oil-in-Water (O/W) Emulsion with MCI/MI
This protocol outlines the steps for incorporating a 3:1 MCI/MI preservative blend into a basic oil-in-water emulsion.
Materials:
-
Deionized water
-
Oil phase components (e.g., mineral oil, cetyl alcohol)
-
Emulsifier (e.g., polysorbate 80)
-
MCI/MI (3:1) preservative solution (commercially available, typically at 1.5% active concentration)
-
Beakers
-
Homogenizer
-
Water bath
-
pH meter
Procedure:
-
Preparation of Phases:
-
In one beaker, prepare the aqueous phase by adding deionized water.
-
In a separate beaker, combine the oil phase components and the emulsifier.
-
-
Heating:
-
Heat both the aqueous and oil phases separately in a water bath to 70-75°C.
-
-
Emulsification:
-
Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.
-
Continue homogenization for 10-15 minutes to form a stable emulsion.
-
-
Cooling:
-
Allow the emulsion to cool down to below 40°C with gentle stirring.
-
-
Preservative Addition:
-
Once the emulsion has cooled, add the MCI/MI preservative solution to the formulation. Preservatives are typically added during the cooling phase to avoid degradation at high temperatures.[4]
-
The final concentration of the active ingredients should be in the range of 0.00075% to 0.0015% (7.5 to 15 ppm) for rinse-off products.[5]
-
-
pH Adjustment:
-
Check the pH of the final formulation. The optimal pH range for MCI/MI efficacy and stability is typically between 3 and 9. Adjust if necessary using a suitable acid or base (e.g., citric acid or sodium hydroxide).
-
-
Final Mixing:
-
Gently mix the formulation until the preservative is uniformly distributed.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of an MCI/MI formulation against a specific microorganism.
Materials:
-
MCI/MI stock solution of known concentration
-
Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Microbial culture in the logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Serial Dilution:
-
Prepare a series of twofold dilutions of the MCI/MI stock solution in the appropriate sterile broth in the wells of a 96-well plate.
-
-
Inoculation:
-
Adjust the concentration of the microbial culture to a standardized inoculum (e.g., 1 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the preservative that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.
-
Protocol 3: Accelerated Stability Testing
This protocol outlines an accelerated stability test to predict the shelf-life of a biocidal product containing MCI.
Materials:
-
Final formulated product in its intended packaging
-
Stability chambers set at various temperature and humidity conditions
-
Analytical instrumentation for MCI quantification (e.g., HPLC-UV)
-
Viscometer
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare multiple samples of the final product in its commercial packaging.
-
-
Storage Conditions:
-
Testing Intervals:
-
Test the samples at specified time points (e.g., 0, 1, 2, and 3 months for accelerated studies).
-
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, and viscosity.
-
Chemical Properties: pH and concentration of active MCI/MI (quantified by HPLC).
-
Microbiological Purity: Perform a microbial count to ensure the preservative remains effective.
-
-
Data Analysis:
-
Analyze the data to determine if any significant changes have occurred over time. A stable formulation will show minimal changes in its physical, chemical, and microbiological properties.
-
Mandatory Visualizations
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Accelerated Stability Tests of Biocidals [saniterlab.com]
- 7. certified-laboratories.com [certified-laboratories.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Methylchloroisothiazolinone (MCI) Instability in High pH Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Methylchloroisothiazolinone (MCI) in high pH formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my formulation containing this compound (MCI) losing its preservative efficacy over time, especially at a pH above 8?
A1: this compound is known to be unstable in alkaline conditions (pH > 8). The primary degradation pathway is alkaline hydrolysis, where the isothiazolinone ring is opened, leading to the formation of less active or inactive degradation products. This degradation is accelerated by increased temperature.
Q2: What are the main degradation products of MCI in a high pH environment?
A2: Under alkaline conditions, the MCI molecule undergoes hydrolysis. The five-membered heterocyclic ring opens, ultimately leading to the formation of N-methylmalonamic acid (NMMA) as a major metabolite.[1][2][3][4][5] This degradation process results in a loss of antimicrobial activity.
Q3: Can I use MCI in formulations with a pH of 9 or higher?
A3: While challenging, it is possible with the use of appropriate stabilization strategies. Without stabilizers, MCI will degrade rapidly at such high pH levels. The half-life of MCI can be as short as a few days at a pH of 9.6 or 10.
Q4: What are the recommended methods to stabilize MCI in high pH solutions?
A4: The most common methods for stabilizing MCI in alkaline formulations include:
-
Use of Metal Salt Stabilizers: Salts of metals like copper, magnesium, and calcium have been shown to improve the stability of isothiazolinones. Copper salts, in particular, are effective at low concentrations.
-
Buffering Systems: Incorporating a suitable buffer system can help maintain the local pH in a range that is more favorable for MCI stability, even if the bulk pH of the formulation is high.
Q5: How do metal salts like copper sulfate stabilize MCI?
A5: Metal ions, such as copper (Cu²⁺), are thought to stabilize MCI by forming a coordination complex with the isothiazolinone molecule. This interaction is believed to protect the susceptible bonds in the isothiazolinone ring from nucleophilic attack by hydroxide ions, thereby slowing down the rate of hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of MCI concentration in a new high pH formulation. | High pH-induced hydrolysis. | 1. Evaluate the necessity of the high pH. If possible, adjust the formulation to a lower pH.2. Incorporate a metal salt stabilizer, such as a low concentration of copper sulfate.[6]3. Introduce a buffer system to maintain a more neutral microenvironment for the MCI. |
| Inconsistent preservative efficacy test results. | Interaction with other formulation ingredients. | 1. Certain nucleophilic ingredients (e.g., some amines, thiols) can accelerate MCI degradation. Review the formulation for potential incompatibilities.2. Ensure homogenous distribution of MCI and any stabilizers within the formulation. |
| Discoloration of the formulation over time. | Degradation of MCI or interaction with other components. | 1. Investigate the degradation products and their potential to cause color changes.2. Evaluate the compatibility of MCI with all other ingredients in the formulation under accelerated stability conditions. |
| Microbial growth despite the presence of MCI. | Insufficient concentration of active MCI due to degradation. | 1. Confirm the initial concentration of MCI is appropriate for the formulation.2. Conduct a stability study to determine the rate of MCI degradation under the storage conditions of the product.3. If degradation is confirmed, implement a stabilization strategy as outlined above. |
Quantitative Data
Table 1: Effect of pH on the Half-Life of this compound (MCI)
| pH | Half-Life (Days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
Data compiled from published literature.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of MCI in a High pH Formulation
Objective: To evaluate the stability of MCI in a high pH cosmetic or pharmaceutical formulation under accelerated conditions.
Materials:
-
Test formulation with MCI at a known concentration.
-
Control formulation without MCI.
-
Stability chambers set at 40°C ± 2°C / 75% RH ± 5% RH.
-
HPLC system with a suitable column for MCI quantification.
-
MCI analytical standard.
-
pH meter.
-
Viscometer.
-
Microbiological testing supplies.
Methodology:
-
Prepare a sufficient quantity of the test formulation.
-
Package the formulation in the intended final packaging.
-
Place the samples in the stability chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.
-
For each time point, perform the following analyses:
-
Visual Inspection: Observe for any changes in color, odor, or phase separation.
-
pH Measurement: Record the pH of the formulation.
-
Viscosity Measurement: Measure the viscosity to check for changes in physical properties.
-
MCI Quantification: Use a validated HPLC method to determine the concentration of MCI remaining in the formulation.
-
Microbiological Challenge Test: Perform a preservative efficacy test (e.g., USP <51> or ISO 11930) to assess the antimicrobial effectiveness.
-
-
Plot the concentration of MCI versus time to determine the degradation kinetics and calculate the half-life under the accelerated conditions.
Visualizations
References
- 1. New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite (“M-12”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methylmalonamic acid (NMMA) as metabolite of methylisothiazolinone and this compound in 24-h urine samples of the German Environmental Specimen Bank from 2000 to 2017 - exposure and time trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
Technical Support Center: Methylchloroisothiazolinone (MCI) Interference
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of methylchloroisothiazolinone (MCI) in enzymatic assays. MCI, often found in combination with methylisothiazolinone (MI), is a common preservative in many laboratory reagents and buffers. While effective at preventing microbial growth, its reactive nature can lead to significant assay artifacts, particularly in high-throughput screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCI) and why is it in my laboratory reagents?
This compound (MCI) is a biocide and preservative from the isothiazolinone class.[1] It is widely used in cosmetics, industrial products, and laboratory reagents to prevent bacterial and fungal contamination.[2][3][4] If your assay buffer or reagent is not freshly prepared from solid components, it may contain a preservative like MCI to ensure its shelf-life and stability.
Q2: How does MCI interfere with enzymatic assays?
MCI is a potent electrophile. Its primary mechanism of interference involves the irreversible modification of nucleophilic amino acid residues on enzymes.[5] Specifically, it reacts with the sulfur atom in the thiol groups (sulfhydryl groups) of cysteine residues, forming a disulfide bond and inactivating the enzyme.[6][7] This is particularly problematic for enzymes that rely on a cysteine residue in their active site for catalytic activity.[8]
Q3: Which types of enzymes are most susceptible to MCI interference?
Enzymes that are rich in cysteine or have a critical cysteine residue in their active site are highly susceptible to inhibition by MCI. This class of enzymes is often referred to as thiol-dependent enzymes.[7] Examples include:
-
Dehydrogenases[5]
-
Cysteine Proteases (e.g., Papain, Caspases)[7]
-
Kinases
-
Phosphatases
-
Other enzymes where a thiol group is essential for catalysis or structural integrity.
Q4: What are the typical signs of MCI interference in an experiment?
MCI interference can often be mistaken for genuine enzymatic inhibition, as it is typically reproducible and concentration-dependent.[9] Key signs include:
-
False Positives in HTS: A compound or reagent may appear as a potent "hit" in an inhibition assay.[9]
-
Irreversible Inhibition: The enzymatic activity cannot be restored by simple dilution.
-
Time-Dependent Inhibition: The degree of inhibition may increase with longer pre-incubation times as the chemical reaction between MCI and the enzyme proceeds.
-
Sensitivity to Reducing Agents: The inhibitory effect may be lessened or eliminated in the presence of reducing agents like Dithiothreitol (DTT).[10]
Troubleshooting Guide
If you suspect that MCI or another reactive compound is interfering with your assay, follow these steps to diagnose and mitigate the issue.
DOT Script for Troubleshooting Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Contact Sensitization to this compound/Methylisothiazolinone is Associated With Poor Treatment Outcome: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on allergic contact dermatitis due to this compound/methylisothiazolinone and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Descriptive Study of Sensitization to this compound and Methylisothiazolinone in a Skin Allergy Unit | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. researchgate.net [researchgate.net]
- 6. In situ chemical behaviour of methylisothiazolinone (MI) and this compound (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Protein Thiol Modifications in Acetaminophen Hepatotoxicity: Effect on HMG-CoA Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Methylchloroisothiazolinone (MCI) Detection in HPLC
Welcome to the technical support center dedicated to improving the detection limit of methylchloroisothiazolinone (MCI) in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for this widely used preservative. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance the sensitivity of your MCI analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical UV maximum wavelength for detecting this compound (MCI)?
A1: this compound (MCI) and methylisothiazolinone (MI) both absorb UV light with a maximum wavelength of around 274 nm.[1][2] This wavelength is commonly used for their detection in HPLC with a UV or Diode-Array Detector (DAD).
Q2: What are the common challenges encountered when analyzing MCI in complex matrices like cosmetics?
A2: The analysis of MCI in complex matrices such as cosmetics presents several challenges. The permissible concentration of MCI is low, and cosmetic formulations are complex mixtures of various compounds that can interfere with the analysis.[1][3] This necessitates robust sample preparation techniques to remove matrix components and avoid interference.[1][3] Matrix effects can also impact the accuracy of quantification, often requiring the use of matrix-matched calibration curves for reliable results.[1]
Q3: Is derivatization necessary for the analysis of MCI by HPLC?
A3: Derivatization is not strictly necessary for MCI analysis, especially when using highly sensitive detectors like tandem mass spectrometry (HPLC-MS/MS), which can provide excellent identification and quantification capabilities without it.[1][4] However, for less sensitive but more common detectors like UV-Vis, derivatization can significantly improve the detection limit by introducing a chromophore or fluorophore to the MCI molecule, thereby enhancing its response.[5]
Q4: What are some common pre-concentration techniques to improve the detection limit of MCI?
A4: Solid-Phase Extraction (SPE) is a widely used pre-concentration technique for MCI and other isothiazolinones in various sample matrices, including water and cosmetics.[4][6] SPE can effectively clean up the sample by removing interfering substances and concentrating the analyte, leading to a lower limit of detection.[4] The choice of SPE sorbent and elution solvents is critical for achieving good recovery and is dependent on the properties of the analyte and the sample matrix.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound, with a focus on improving the detection limit.
Problem 1: Low Sensitivity / Poor Signal Intensity
Possible Causes:
-
Low Analyte Concentration: The concentration of MCI in the sample is below the current detection limit of the method.
-
Inadequate Detector Settings: The detector wavelength, gain, or attenuation may not be optimized.
-
Poor Chromatographic Conditions: Suboptimal mobile phase composition or gradient program can lead to broad peaks and reduced peak height.
-
Detector Lamp Issues: An old or defective detector lamp will result in reduced sensitivity.
-
Contaminated Flow Cell: A dirty flow cell in the detector can increase noise and decrease the signal.
Solutions:
-
Implement Pre-concentration: Use Solid-Phase Extraction (SPE) to concentrate the MCI in your sample before injection. A detailed protocol for SPE is provided in the "Experimental Protocols" section.
-
Consider Derivatization: If using a UV or fluorescence detector, derivatizing MCI with a suitable reagent can significantly enhance its signal.
-
Optimize Detector Parameters: Ensure the UV detector is set to the maximum absorbance wavelength for MCI, which is approximately 274 nm.[1][2] Adjust the gain and attenuation settings to maximize the signal-to-noise ratio.
-
Optimize Chromatographic Method: Adjust the mobile phase composition and gradient to achieve sharper peaks.
-
System Maintenance: Regularly check and replace the detector lamp as needed. Clean the detector flow cell according to the manufacturer's instructions.
Problem 2: Peak Tailing or Asymmetrical Peak Shape
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., residual silanols on a C18 column), leading to tailing.[9][10]
-
Column Overload: Injecting too much sample can lead to peak distortion.[9][10]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[10]
-
Column Degradation: Voids in the column packing or a contaminated inlet frit can cause poor peak shape.[9][11]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape.[1]
Solutions:
-
Adjust Mobile Phase pH: For basic compounds that may exhibit tailing on C18 columns, lowering the pH of the mobile phase can help to suppress silanol interactions and improve peak symmetry.[10]
-
Modify Mobile Phase: The addition of a small amount of a competing base or an ion-pairing agent to the mobile phase can help to mask residual silanol groups.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid column overload.[10]
-
Use a Guard Column: A guard column can help to protect the analytical column from strongly retained matrix components and particulates.[3]
-
Column Maintenance: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column.[11]
-
Improve Sample Preparation: Enhance the clean-up step in your sample preparation to remove more of the interfering matrix components.
Data Presentation
The following tables summarize quantitative data on the detection limits of MCI using different analytical methods and sample preparation techniques.
Table 1: Comparison of Detection Limits for MCI with Different HPLC Methods
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-DAD | Shampoo | 0.083 - 0.304 mg/kg | 0.276 - 1.015 mg/kg | [1][4] |
| HPLC-DAD | Wet Tissue | 0.083 - 0.304 mg/kg | 0.276 - 1.015 mg/kg | [1][4] |
| HPLC-DAD | Cream | 0.083 - 0.304 mg/kg | 0.276 - 1.015 mg/kg | [1][4] |
| UHPLC-MS/MS | Cosmetic Products | - | 0.1 µg/g | [12] |
| GC-MS | Rinse-off Cosmetics | - | 1.49 µg/ml | [13] |
| GC-MS | Leave-on Cosmetics | - | 1.95 µg/ml | [13] |
Table 2: Comparison of Different SPE Sorbents for Isothiazolinone Analysis
| SPE Sorbent Type | Target Analytes | Sample Matrix | Key Findings | Reference |
| HyperSep™ Verify CX (C8/BSAIE) | MI, MCI, Parabens | Cosmetics | Good recovery for all analytes. | [6] |
| Sep-Pak C18 Classic | MI, MCI, Parabens | Cosmetics | Lower recovery compared to HyperSep™ Verify CX. | [6] |
| Oasis HLB | 16 Pesticides | Groundwater | High average recoveries (>70%). | |
| Strata X | 16 Pesticides | Groundwater | High average recoveries (>70%). | |
| Florisil (in MSPD) | MI, CMI, BzI, OI | Cosmetics | Good recoveries for most analytes. | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Pre-concentration of MCI from Water Samples
This protocol provides a general guideline for the pre-concentration of MCI from water samples using a reversed-phase SPE cartridge. Optimization may be required based on the specific water matrix and analytical goals.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 100 mL, pH adjusted if necessary) onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes or with a gentle stream of nitrogen to remove excess water.
-
-
Elution:
-
Elute the retained MCI from the cartridge with a small volume of an appropriate organic solvent (e.g., 2 x 2 mL of methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.
-
Protocol 2: Pre-column Derivatization of Primary Amines with Fluorescamine
Materials:
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone)[16]
-
Borate buffer (e.g., 0.1 M, pH 9.0)[17]
-
Sample extract containing the analyte
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To a suitable volume of the sample extract in a vial, add an equal volume of borate buffer.
-
-
Derivatization Reaction:
-
While vortexing, rapidly add a specific volume of the fluorescamine solution to the sample-buffer mixture. The reaction is almost instantaneous.[15]
-
-
Analysis:
Note: This protocol is for primary amines. The reactivity of fluorescamine with the secondary amine in MCI under these conditions would need to be experimentally verified and the reaction conditions optimized.
Visualizations
References
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. scirp.org [scirp.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. interchim.fr [interchim.fr]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of methylisothiazolinone and this compound in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography–tandem mass spectrometry [agris.fao.org]
- 15. uhplcs.com [uhplcs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting Methylchloroisothiazolinone (MCI) Degradation in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to methylchloroisothiazolinone (MCI) degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause MCI degradation in experimental settings?
This compound (MCI) is susceptible to degradation under several conditions. The primary factors include alkaline pH, elevated temperatures, and exposure to light (photodegradation).[1][2][3] The stability of MCI is also influenced by the presence of nucleophiles like metals, amines, thiols, and sulfides in the experimental medium, which can lead to the opening of its heterocyclic ring and subsequent degradation.[1]
Q2: My MCI solution is losing potency faster than expected. What could be the cause?
Rapid loss of MCI potency is often linked to the pH and temperature of your solution. MCI is most stable in acidic media (pH 4-6) and its degradation accelerates significantly in alkaline conditions (pH > 8).[1][2] Additionally, higher temperatures can dramatically increase the degradation rate. For instance, at a pH of 8.5, the half-life of MCI can decrease from 46 days at room temperature to less than two days at 60°C.[1]
Q3: Can MCI degrade even when stored in the dark?
Yes, MCI can degrade in the absence of light through hydrolysis, especially in alkaline solutions.[1][4] While light exposure can cause photodegradation, hydrolysis is a key degradation pathway that is dependent on pH and temperature.[1][5]
Q4: Are there any substances that can interfere with MCI stability in my formulation?
Yes, nucleophilic substances can react with the electrophilic sulfur atom in the isothiazolinone ring, leading to its cleavage and inactivation.[1][5] Common interfering substances in experimental setups can include thiol-containing compounds (e.g., cysteine, glutathione), some amines, and certain metal ions.[1][6]
Q5: How can I accurately measure the concentration of MCI in my samples?
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a common and reliable method for quantifying MCI.[7][8] The maximum UV absorbance for MCI is typically observed around 274-277 nm.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization.[7][9]
Troubleshooting Guides
Problem 1: Inconsistent results in MCI stability studies.
| Possible Cause | Troubleshooting Step |
| Fluctuations in pH | Regularly monitor and buffer the pH of your experimental solutions. MCI is more stable in acidic to neutral pH.[1][2] |
| Temperature Variations | Ensure precise temperature control using a calibrated incubator or water bath. Even small temperature increases can accelerate degradation.[1][3] |
| Contamination of Reagents | Use high-purity water and reagents. Test for the presence of nucleophiles or microbial contamination that could degrade MCI.[1][10] |
| Inaccurate MCI Quantification | Validate your analytical method (e.g., HPLC). Check for column performance, detector calibration, and potential matrix effects in your samples.[7][8] |
Problem 2: Suspected photodegradation of MCI during experiments.
| Possible Cause | Troubleshooting Step |
| Exposure to Ambient Light | Conduct experiments in amber glassware or under light-protected conditions. Minimize exposure to direct sunlight or strong artificial light.[5] |
| Light-Sensitive Components in the Matrix | Evaluate if other components in your formulation could be acting as photosensitizers, accelerating MCI degradation. |
| Inadequate Control Experiments | Run parallel experiments with a dark control (samples protected from light) to quantify the extent of photodegradation versus other degradation pathways.[1] |
Quantitative Data on MCI Degradation
The stability of this compound (MCI) is significantly influenced by pH and temperature. The following tables summarize the half-life of MCI under various conditions as reported in the literature.
Table 1: Effect of pH on the Half-Life of MCI at Room Temperature
| pH | Half-Life (Days) | Reference |
| 5.5 | Stable (no significant degradation over 50 days) | [11] |
| 8.5 | 46 - 47 | [1][2] |
| 9.0 | 23 | [2][11] |
| 9.6 | 3.3 | [2][11] |
| 10.0 | 2 | [2][11] |
Table 2: Effect of Temperature on the Half-Life of MCI
| Temperature (°C) | pH | Half-Life (Days) | Reference |
| Room Temperature | 8.5 | 46 | [1] |
| 40 | Not specified | 12 | [1] |
| 60 | 9.6 | < 2 hours | [1] |
| 60 | Not specified | < 2 | [1] |
Experimental Protocols
Protocol 1: Evaluation of MCI Stability under Different pH Conditions
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).
-
Sample Preparation: Prepare stock solutions of MCI in a suitable solvent (e.g., methanol or water). Spike the buffer solutions with the MCI stock solution to a final concentration relevant to your experiment (e.g., 15 ppm).
-
Incubation: Aliquot the MCI-spiked buffer solutions into amber vials and store them at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial for analysis.
-
Quantification: Analyze the concentration of MCI in each sample using a validated HPLC-UV method.[8]
-
Data Analysis: Plot the concentration of MCI versus time for each pH condition and calculate the degradation rate constant and half-life.
Protocol 2: Quantification of MCI using High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV or Diode-Array Detector (DAD) is required.[7][8]
-
Column: A C18 reversed-phase column is commonly used for separation.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or 0.4% acetic acid in water) and an organic solvent like acetonitrile or methanol.[7][8] An isocratic elution is often sufficient.[8]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.[7][8]
-
Detection Wavelength: Set the detector to monitor the absorbance at approximately 274 nm.[7][8]
-
Sample Preparation: Dilute the experimental samples in the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm filter before injection.
-
Calibration: Prepare a series of standard solutions of MCI of known concentrations and generate a calibration curve to quantify the MCI in the samples.
Visualizations
Caption: Degradation pathway of this compound (MCI).
Caption: Troubleshooting workflow for unexpected MCI degradation.
Caption: Factors influencing the stability of MCI.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. mdpi.com [mdpi.com]
- 7. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 8. Quantification of Methylisothiazolinone and this compound Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methylchloroisothiazolinone (MCI) Concentration for Microbial Inhibition
Welcome to the technical support center for optimizing the use of Methylchloroisothiazolinone (MCI) and its combination with Methylisothiazolinone (MCI/MI) for effective microbial inhibition in your research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when using MCI/MI to inhibit microbial growth in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| No or low microbial inhibition observed at expected effective concentrations. | Inactivation of MCI/MI: The antimicrobial activity of isothiazolinones can be neutralized by the presence of nucleophiles such as amines, mercaptans, sulfides, and sulfites in your media or solution.[1] | Review the composition of your experimental medium. If it contains potent nucleophiles, consider using a different medium or increasing the MCI/MI concentration. It's also advisable to prepare fresh solutions of MCI/MI for each experiment. |
| Incorrect pH of the medium: MCI is most stable in acidic conditions and degrades in alkaline solutions. The rate of degradation increases significantly with a rise in pH.[2] | Measure and adjust the pH of your medium to be within the optimal range for MCI stability, preferably acidic to neutral. For instance, at a pH of 5.5, MCI is considerably more stable than at a pH of 8.5 or 9.6.[3] | |
| High temperature: Elevated temperatures can accelerate the degradation of MCI. Half-life values decrease significantly as the temperature rises.[2][3] | Maintain the recommended storage and experimental temperatures for your MCI/MI solutions. Avoid repeated freeze-thaw cycles and prolonged exposure to high temperatures. | |
| Resistant microbial strain: The target microorganism may have a naturally high resistance to isothiazolinones. | Determine the Minimum Inhibitory Concentration (MIC) for your specific microbial strain to establish the actual effective concentration. | |
| Inconsistent or variable results between experiments. | Inaccurate MCI/MI concentration: Errors in the preparation of stock or working solutions can lead to variability. | Ensure accurate weighing and dilution of the MCI/MI. Prepare fresh stock solutions regularly and store them under appropriate conditions. |
| Inconsistent inoculum size: The initial concentration of microorganisms can affect the apparent efficacy of the preservative. | Standardize your inoculum preparation to ensure a consistent starting concentration of microorganisms in each experiment. A typical inoculum size for MIC assays is 10^4 to 10^5 CFU/ml.[4] | |
| Precipitation of MCI/MI in the medium: The solubility of MCI/MI might be affected by the specific components of your medium, leading to precipitation and a decrease in the effective concentration. | Visually inspect your solutions for any signs of precipitation. If observed, you may need to adjust the solvent or consider using a different formulation of the preservative. | |
| Contamination of stock or working solutions. | Improper handling and storage: Non-sterile handling can introduce microbial contamination into your preservative solutions. | Use aseptic techniques when preparing and handling all solutions. Filter-sterilize your stock solutions if possible and store them in sterile containers at the recommended temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (MCI)?
A1: MCI is an isothiazolinone biocide. Its primary mechanism of action involves the active sulfur moiety oxidizing thiol-containing residues in microbial cells.[5] This disrupts essential metabolic pathways, such as cellular dehydrogenases, leading to the inhibition of growth, respiration, and energy production, ultimately resulting in cell death.[1]
Q2: What is the typical effective concentration range for MCI/MI?
A2: The effective concentration of MCI/MI is dependent on the target microorganism. It is known for its high efficacy at low concentrations.[6] For instance, in cosmetic formulations, the mixture is often used at concentrations up to 15 parts per million (ppm) in rinse-off products and 7.5 ppm in leave-on products.[1][7] However, for laboratory applications, determining the specific Minimum Inhibitory Concentration (MIC) for your target organism is crucial.
Q3: Against which types of microorganisms is MCI/MI effective?
A3: MCI/MI exhibits a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria, as well as yeast and fungi.[5][8]
Q4: What factors can influence the stability of MCI in my experiments?
A4: The stability of MCI is primarily affected by pH and temperature. It is more stable in acidic environments and degrades in alkaline conditions.[2][3] Higher temperatures also accelerate its degradation.[2][3] The presence of nucleophilic substances in the medium can also lead to its inactivation.[1]
Q5: Can I combine MCI/MI with other antimicrobial agents?
A5: Yes, combining MCI/MI with other preservatives, such as phenoxyethanol, can have an additive or synergistic effect, potentially allowing for lower concentrations of each agent to achieve the desired antimicrobial efficacy.[9][10] Synergistic effects have also been observed with imidazolidinylurea against certain microorganisms.[1]
Q6: How should I prepare and store MCI/MI solutions?
A6: It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., water) and then dilute it to the desired working concentrations in your experimental medium. Stock solutions should be stored in a cool, dark place to minimize degradation. Always use sterile techniques to prevent contamination.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) of MCI/MI against various microorganisms as reported in the literature. Note that these values can vary depending on the specific strain and experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of MCI/MI Mixture
| Microorganism | Strain | MIC (% w/w) | MIC (ppm) |
| Staphylococcus aureus | - | 0.0002% | 2 |
| Pseudomonas aeruginosa | - | 0.0002% | 2 |
| Aspergillus niger | - | 0.00005% | 0.5 |
| Candida albicans | - | 0.00005% | 0.5 |
Data sourced from Cayman Chemical product information sheet.[11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the steps to determine the lowest concentration of MCI/MI that inhibits the visible growth of a microorganism.
Materials:
-
MCI/MI stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Microbial culture in the logarithmic growth phase
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in the sterile broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Preparation of MCI/MI Dilutions:
-
Prepare a 2x concentrated stock solution of the highest desired MCI/MI concentration in the appropriate broth medium.
-
Add 100 µL of the sterile broth medium to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the 2x MCI/MI stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no MCI/MI), and column 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11.
-
The final volume in each well will be 200 µL, and the MCI/MI concentrations will be half of the initial serial dilutions.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[12]
-
-
Reading the MIC:
Visualizations
References
- 1. cir-safety.org [cir-safety.org]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. This compound: Uses and Side Effects [healthline.com]
- 9. researchgate.net [researchgate.net]
- 10. research.regionh.dk [research.regionh.dk]
- 11. caymanchem.com [caymanchem.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
issues with methylchloroisothiazolinone solubility in specific assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of methylchloroisothiazolinone (MCI) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCI) and what are its basic solubility properties?
A1: this compound (MCI) is a heterocyclic organic compound widely used as a preservative and biocide in cosmetics, personal care products, and various industrial applications.[1][2][3] It is effective against a broad spectrum of bacteria, yeast, and fungi.[1][4] Physically, it is a white solid that melts near room temperature and is often supplied as a clear, colorless to light yellow aqueous solution.[1][4]
MCI is highly soluble (miscible) in water, lower alcohols (like ethanol), and glycols.[1][2][4][5][6] This makes it well-suited for aqueous-based formulations.[4] Its solubility in certain organic solvents is also noted, though sometimes to a lesser extent.
Q2: Why am I observing precipitation when adding my MCI stock solution to my cell culture media or assay buffer?
A2: Precipitation of MCI in aqueous buffers or media can occur for several reasons:
-
"Salting Out" Effect: High concentrations of salts, proteins (like those in fetal bovine serum), or other macromolecules in your media can decrease the solubility of MCI, causing it to precipitate.
-
Solvent Shock: If your MCI stock is prepared in a high concentration of an organic solvent (like DMSO or ethanol), rapid dilution into an aqueous buffer can cause the compound to crash out of solution before it can properly disperse.
-
pH and Temperature: MCI's stability can be pH-dependent. The compound is more stable under acidic conditions, and its rate of degradation increases with rising pH and temperature.[7] While this is more a stability issue, significant pH shifts could potentially influence its apparent solubility or lead to degradation products that are less soluble.
-
Interaction with Media Components: Although generally compatible with many surfactants and proteins, MCI's reactive sulfur moiety can potentially interact with certain components in complex biological media, leading to the formation of insoluble adducts.[2][4]
Q3: What is the best solvent for preparing a concentrated stock solution of MCI?
A3: The choice of solvent depends on your final application.
-
Water: Since MCI is miscible in water, sterile deionized water is an excellent choice for many applications and avoids the potential toxicity of organic solvents in cell-based assays.[1][2][4]
-
Ethanol or DMSO: If a higher concentration is needed than easily achievable in water, or if you are using a commercial mixture supplied in an organic solvent, ethanol and Dimethyl Sulfoxide (DMSO) are viable options. The solubility in these solvents is reported to be approximately 30 mg/mL.[8] However, care must be taken to ensure the final concentration of the organic solvent in your assay is non-toxic to the cells.
Troubleshooting Guide: MCI Solubility Issues
This section provides a step-by-step guide to resolving common solubility problems encountered with MCI in a laboratory setting.
Problem: Precipitate forms immediately upon adding MCI stock to my assay medium.
This is a common issue related to how the stock solution is prepared and diluted.
Initial Checks & Solutions
-
Verify Stock and Final Concentrations: Ensure your calculations are correct. MCI is typically used at very low concentrations (in the ppm range) for preservative effects.[5][9][10] High final concentrations are more likely to precipitate.
-
Evaluate the Solvent:
-
If using an organic solvent stock (e.g., DMSO), ensure the final solvent concentration in your media is low (typically ≤0.5%) to avoid both solvent toxicity and precipitation.[11]
-
Consider switching to an aqueous stock solution if your experimental design permits.
-
Workflow for Improving Solubility
The following workflow diagram illustrates a systematic approach to troubleshooting precipitation.
Caption: Troubleshooting workflow for MCI precipitation.
Data Presentation: Solubility & Recommended Concentrations
The following tables summarize key quantitative data for MCI.
Table 1: Solubility of this compound (MCI)
| Solvent | Solubility | Reference |
| Water | Miscible | [1][4][5] |
| Lower Alcohols (e.g., Ethanol) | Miscible / ~30 mg/mL | [5][8] |
| Glycols | Miscible | [2][5] |
| DMSO | ~30 mg/mL | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [8] |
Table 2: Recommended Concentration Limits in Regulated Products
| Product Type | Max Concentration (3:1 MCI/MI mixture) | Reference |
| Rinse-off Products (e.g., Shampoo) | 15 ppm (0.0015%) | [5][9][10] |
| Leave-on Products (e.g., Lotions) | 7.5 ppm (0.00075%) | [5][10] |
Note: These concentrations are for preservative use and may differ from those required for specific in vitro toxicological or mechanistic studies.
Experimental Protocols
Protocol 1: Preparation of an Aqueous MCI Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh 10 mg of MCI powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile, deionized water or phosphate-buffered saline (PBS).
-
Mixing: Vortex the solution for 30-60 seconds until the MCI is completely dissolved. The solution should be clear.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected container.
-
Storage: Store the aqueous solution at 4°C for short-term use. It is recommended not to store aqueous solutions for more than one day to ensure stability.[8] For longer-term storage, consult manufacturer guidelines, though aliquoting and freezing at -20°C is a common practice for many reagents.
Protocol 2: Diluting MCI into Cell Culture Medium
This protocol is designed to minimize "solvent shock" and precipitation when using an organic stock solution (e.g., 30 mg/mL in DMSO).
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 30 mg/mL DMSO stock 1:100 into pre-warmed serum-free medium or PBS. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed complete medium to achieve the desired final concentration. For example, adding 10 µL of a 300 µg/mL intermediate solution to 1 mL of medium yields a final concentration of ~3 µg/mL.
-
Mixing: Immediately after adding the MCI, gently swirl or pipette the medium to ensure rapid and uniform dispersion.
-
Visual Inspection: Visually inspect the medium under a light microscope to ensure no precipitate has formed before adding it to your cells.
Mechanism of Action: Thiol Reactivity
MCI exerts its biocidal effect primarily through its ability to oxidize thiol-containing residues (like cysteine) in critical bacterial enzymes and proteins.[1][4] This covalent modification disrupts protein function, leading to the inhibition of microbial growth and eventual cell death.
Caption: MCI's mechanism of action via thiol oxidation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | MCI | Cosmetic Ingredients Guide [ci.guide]
- 3. naturespulchritude.wordpress.com [naturespulchritude.wordpress.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound: Uses and Side Effects [healthline.com]
- 10. This compound Allergies: Symptoms and Treatment [webmd.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Methylchloroisothiazolinone-Induced Cell Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating methods to prevent methylchloroisothiazolinone (MCI)-induced cell cytotoxicity in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (MCI)-induced cell cytotoxicity?
A1: MCI induces cytotoxicity primarily through the depletion of intracellular thiols, leading to a cascade of detrimental events. This includes the generation of reactive oxygen species (ROS), which causes oxidative stress and subsequent damage to cellular components.[1] This oxidative stress can lead to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death.[1][2][3]
Q2: How can I prevent or reduce MCI-induced cytotoxicity in my cell cultures?
A2: The most effective and commonly cited method for preventing MCI-induced cytotoxicity in vitro is the co-treatment or pre-treatment of cells with the antioxidant N-acetylcysteine (NAC).[1] NAC acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, thereby replenishing depleted thiol pools and directly scavenging ROS.[4][5][6]
Q3: What concentration of N-acetylcysteine (NAC) is effective in preventing MCI-induced cytotoxicity?
A3: The effective concentration of NAC can vary depending on the cell type and the concentration of MCI used. However, studies have shown that pre-treatment of cells for 2 hours with NAC can confer complete protection against MCI-induced cytotoxic effects.[1] It is recommended to perform a dose-response experiment to determine the optimal NAC concentration for your specific experimental conditions. High concentrations of NAC (≥30 mM) can also induce mortality in some cell lines.[7][8]
Q4: What are the key signaling pathways involved in MCI-induced apoptosis?
A4: MCI-induced apoptosis involves a complex interplay of signaling pathways. Key events include the generation of ROS, which can lead to the hyperpolarization of the mitochondrial membrane, increased expression of Fas, and the activation of caspase-8, followed by the activation of caspase-3 and -9.[1] Additionally, studies have shown the activation of matrix metalloproteinases (MMPs) in response to MCI, which can contribute to apoptotic cell death and inflammatory responses.[3][9][10]
Troubleshooting Guides
Problem: High levels of cell death observed even with N-acetylcysteine (NAC) co-treatment.
-
Possible Cause 1: Suboptimal NAC Concentration. The concentration of NAC may not be sufficient to counteract the level of MCI-induced oxidative stress in your specific cell line.
-
Solution: Perform a dose-response experiment with a range of NAC concentrations to determine the optimal protective concentration for your experimental setup.
-
-
Possible Cause 2: Timing of NAC Treatment. The timing of NAC addition relative to MCI exposure is crucial.
-
Solution: Pre-incubating the cells with NAC for a period (e.g., 2 hours) before adding MCI may be more effective than simultaneous co-treatment.[1] Experiment with different pre-incubation times.
-
-
Possible Cause 3: Severe MCI-Induced Damage. At very high concentrations, MCI can cause rapid and irreversible cell damage that even NAC cannot fully prevent.
-
Solution: Consider reducing the concentration of MCI in your experiments to a level where protective effects can be more clearly observed.
-
Problem: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Interference with the Assay Reagent. MCI or NAC may interfere with the chemistry of the cell viability assay.
-
Solution: Run appropriate controls, including wells with media, MCI, and NAC alone (without cells) to check for any direct reaction with the assay reagent.
-
-
Possible Cause 2: Variation in Cell Seeding Density. Inconsistent cell numbers across wells can lead to variability in results.
-
Solution: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accurate and consistent cell distribution.
-
-
Possible Cause 3: Improper Incubation Times. Incubation times for both the treatment and the assay itself can significantly impact the results.
-
Solution: Strictly adhere to the optimized incubation times for your specific cell line and assay protocol. Refer to the detailed experimental protocols below.
-
Quantitative Data Summary
Table 1: Protective Effect of N-acetylcysteine (NAC) on MCI-Induced Cytotoxicity
| Cell Line | MCI Concentration | NAC Concentration | % Cell Viability (MCI alone) | % Cell Viability (MCI + NAC) | Reference |
| Normal Human Keratinocytes (NHK) | 0.001-0.05% | Not specified, pre-treatment for 2h | Dose-dependent decrease | Complete protection | [1] |
| Human Bronchial Epithelial Cells (BEAS-2B) | 2, 4, 8 µg/mL | Not specified | Dose-dependent decrease | Not specified | [3] |
| Human Liver Epithelium Cells | Not specified | Not specified | Dose-dependent decrease | Not specified | [2] |
Note: The available literature provides qualitative descriptions of NAC's protective effects. Researchers are encouraged to perform their own quantitative analyses to determine the precise dose-response relationship in their experimental system.
Experimental Protocols
Key Experiment: Assessing the Protective Effect of N-acetylcysteine (NAC) against MCI-Induced Cytotoxicity using the MTT Assay
1. Cell Culture and Seeding:
- Culture your chosen cell line (e.g., HaCaT, BEAS-2B) in the appropriate complete medium.
- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Treatment:
- Pre-treatment Group: Pre-incubate the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 2 hours.
- Co-treatment Group: Add MCI (at various concentrations) and NAC simultaneously to the cell culture wells.
- MCI Only Group: Add only MCI to the wells.
- Control Group: Add vehicle (e.g., sterile water or PBS) to the wells.
- Incubate the plate for the desired exposure time (e.g., 24 hours).
3. MTT Assay for Cell Viability:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- After the treatment period, remove the culture medium from the wells.
- Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well.
- Gently shake the plate for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[11][12][13][14]
4. Data Analysis:
- Subtract the absorbance of the blank (media and MTT only) from all readings.
- Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).
Signaling Pathways and Experimental Workflows
Caption: MCI-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for assessing MCI cytotoxicity.
References
- 1. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylisothiazolinone may induce cell death and inflammatory response through DNA damage in human liver epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylisothiazolinone induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 5. mdpi.com [mdpi.com]
- 6. N-acetylcysteine reverses existing cognitive impairment and increased oxidative stress in glutamate transporter type 3 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Quantifying Methylchloroisothiazolinone (MCI) in Environmental Samples
Welcome to the technical support center for the analysis of methylchloroisothiazolinone (MCI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of MCI in complex environmental matrices.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What are the main challenges in quantifying MCI in environmental samples?
A1: The primary challenges in quantifying MCI stem from its chemical properties and its presence at low concentrations in complex matrices. Key difficulties include:
-
Chemical Instability: MCI is susceptible to degradation, particularly in alkaline aqueous solutions. Its stability is influenced by pH, temperature, and light exposure.[1][2]
-
Matrix Effects: Co-extractives from environmental samples like soil, sediment, and wastewater can interfere with the analysis, typically by causing ion suppression or enhancement in mass spectrometry-based methods.[3][4] This can lead to inaccurate quantification.
-
Low Environmental Concentrations: MCI is often found at trace levels (ng/L to µg/L), requiring highly sensitive analytical instrumentation and efficient pre-concentration steps.[5][6]
-
Sample Preparation Complexity: The complex nature of environmental matrices necessitates robust sample preparation techniques to isolate MCI and remove interfering substances, which can lead to variable analyte recovery.[2]
Q2: How stable is MCI in environmental samples during collection and storage?
A2: The stability of MCI is a critical concern. It is known to be unstable in alkaline conditions and can degrade rapidly.[2] In aquatic and terrestrial environments, MCI degradation occurs through hydrolysis, photolysis, and biological action.[7] For water samples, storage at 4°C is mandatory to preserve the analyte before analysis.[8] In soil, MCI degrades rapidly, with studies showing primary degradation half-lives of less than 10 days.[2] The principal degradation pathway involves the opening of the isothiazolinone ring.[9]
Q3: Which analytical techniques are most suitable for MCI quantification?
A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for MCI analysis.[10] It is often coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS or LC-MS/MS).[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, though it may require derivatization to improve the chromatographic performance of some isothiazolinones.[8]
Q4: What is a matrix effect and how can I minimize it?
A4: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[3][4] To minimize matrix effects:
-
Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[13]
-
Optimize Chromatography: Modify the HPLC method (e.g., change the column or mobile phase gradient) to separate MCI from interfering compounds.[13]
-
Use a Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix sample that is similar to the samples being analyzed.[11]
-
Employ Stable Isotope-Labeled Internal Standards: A stable isotope-labeled version of MCI is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[13]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of MCI | Degradation: MCI may have degraded due to improper sample pH, high temperature, or extended storage time.[2][8] | Ensure water samples are stored at 4°C and analyzed promptly.[8] For soil, minimize storage time. Check the pH of your extraction solvent; MCI is more stable in acidic conditions.[2] |
| Inefficient Extraction: The chosen sample preparation method (e.g., SPE, LLE) may not be optimal for the specific matrix, leading to poor extraction efficiency.[14] | Optimize the extraction method. For SPE, test different sorbent types (e.g., C18, HLB) and elution solvents.[2][14] For complex matrices, ultrasonic-assisted extraction may improve recovery.[15] | |
| Poor Peak Shape or Resolution | Chromatographic Issues: The analytical column may be degraded, or the mobile phase composition may be suboptimal. | Use a guard column to protect the analytical column. Experiment with different mobile phase compositions (e.g., varying the organic modifier or buffer). Ensure the mobile phase is properly degassed. |
| Matrix Interference: Co-eluting matrix components can interfere with the peak shape. | Enhance the sample cleanup procedure to remove more interferences. Adjust the chromatographic gradient to better separate the analyte from matrix components.[16] | |
| Inconsistent or Non-Reproducible Results | Matrix Effect Variability: The extent of ion suppression or enhancement can vary between samples.[3] | The most robust solution is to use a stable isotope-labeled internal standard for every sample. If unavailable, perform a standard addition calibration for a representative subset of samples to assess variability. |
| Inconsistent Sample Preparation: Minor variations in the sample preparation workflow can lead to significant differences in results. | Follow a standardized and validated protocol precisely for all samples. Use automated liquid handlers if available to improve precision. | |
| High Background or Interferences in Chromatogram | Contaminated Solvents/Reagents: Impurities in solvents or reagents can introduce background noise. | Use high-purity, HPLC- or LC-MS-grade solvents and reagents. |
| Carryover: Analyte from a high-concentration sample may carry over to subsequent injections. | Implement a rigorous needle and injection port washing procedure between samples. Inject a blank solvent after high-concentration samples to check for carryover. | |
| Complex Matrix: The sample matrix itself contains many compounds that are detected.[16] | Improve the selectivity of the sample preparation. Use a more selective MS detection mode, such as Multiple Reaction Monitoring (MRM) in LC-MS/MS.[12] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies for easy comparison.
Table 1: Method Performance for MCI Quantification in Different Matrices
| Matrix | Analytical Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| Personal Care Products (Shampoo, Tissue, Cream) | HPLC-DAD | 0.083 - 0.304 mg/kg | 0.276 - 1.015 mg/kg | 83.2 - 103.2 | [11] |
| Baby Wet Wipes | HPLC-UV | - | - | 90 - 106 | [17][18] |
| Water-based Adhesives | HPLC-UV | - | - | - | [15] |
| Environmental Waters (Surface, Ground, Drinking) | GC-MS | 0.01 - 0.1 µg/L | - | - | [8] |
| Detergents & Wet Wipes | LC-MS/MS | - | - | 60.4 - 113 | [14] |
Note: LOD, LOQ, and Recovery values are highly method- and matrix-dependent.
Experimental Protocols
Protocol 1: General Method for Extraction and Analysis of MCI in Water Samples
This protocol is a generalized procedure based on common techniques reported in the literature, such as solid-phase extraction followed by HPLC analysis.
1. Sample Preservation:
-
Collect water samples in amber glass bottles.
-
Immediately upon collection, store the samples at 4°C to minimize degradation.[8]
-
Analyze samples as soon as possible.
2. Solid-Phase Extraction (SPE) - Pre-concentration and Cleanup:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped MCI from the cartridge using a small volume (e.g., 2 x 4 mL) of methanol or acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase.
3. HPLC-DAD Analysis:
-
HPLC System: An HPLC system equipped with a DAD detector.
-
Column: C18 reversed-phase column (e.g., 25 cm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11] An isocratic or gradient elution can be used.
-
Quantification: Create a calibration curve using external standards prepared in the mobile phase or a matrix-matched solution.
Visualizations
Caption: General experimental workflow for MCI analysis.
Caption: Troubleshooting decision tree for low MCI recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. eeer.org [eeer.org]
- 15. CN103487523A - Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive - Google Patents [patents.google.com]
- 16. scirp.org [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of Methylisothiazolinone and this compound Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Methylchloroisothiazolinone (MCI) Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of methylchloroisothiazolinone (MCI) stock solutions.
Troubleshooting Guide: Common Issues with MCI Stock Solution Stability
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of MCI concentration in the stock solution. | High pH (>8): MCI undergoes rapid hydrolysis in alkaline conditions.[1][2][3] | Adjust the pH of the solution to an acidic range (ideally pH 4-6) using a suitable buffer. |
| Elevated Storage Temperature: Higher temperatures accelerate the degradation of MCI.[4][5][6] | Store stock solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider storing at -20 °C, ensuring the solvent system is appropriate to prevent freezing-induced precipitation. | |
| Presence of Nucleophiles: Amines, thiols, or sulfides in the solution can react with and degrade MCI. | If possible, avoid the inclusion of strong nucleophilic reagents in the stock solution. If their presence is unavoidable, consider using a stabilizer. | |
| Exposure to Light: Photodegradation can occur, especially under UV light. | Store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil. | |
| Precipitate formation in the stock solution. | Low Temperature Storage with Inappropriate Solvent: If the solvent system is not optimized for low temperatures, MCI or other components may precipitate out. | Use a co-solvent system (e.g., water/glycol mixtures) to improve solubility at lower temperatures.[7] |
| High Concentration of Salts: High concentrations of stabilizing salts, like magnesium nitrate, can sometimes lead to precipitation, especially with changes in temperature.[7] | Use the minimum effective concentration of the stabilizing salt. Consider alternative stabilizers if precipitation is a persistent issue. | |
| Discoloration of the stock solution (e.g., turning brown). | Degradation of MCI: The formation of degradation products can sometimes lead to a change in the solution's appearance. | This is a strong indicator of instability. Discard the solution and prepare a fresh stock, paying close attention to pH, temperature, and light protection. The use of certain stabilizers may help prevent the formation of colored precipitates.[7] |
| Interaction with Container: In rare cases, interaction with the storage container material could cause discoloration. | Use high-quality, inert glass or compatible plastic containers for storage. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound (MCI) instability in aqueous solutions?
The primary cause of MCI instability is hydrolysis, which is significantly accelerated under alkaline conditions (pH > 8).[1][2][3] Elevated temperatures also play a crucial role in accelerating this degradation.[4][5][6]
2. What are the ideal storage conditions for a long-term MCI stock solution?
For optimal long-term stability, MCI stock solutions should be:
-
pH-controlled: Maintained in an acidic pH range, ideally between 4 and 6.
-
Stored at low temperatures: Refrigeration at 2-8 °C is recommended. For extended periods, storage at -20 °C can be considered if the solvent allows.
-
Protected from light: Stored in amber or light-blocking containers.
-
Prepared in a suitable solvent: Purified water is common, but co-solvents like propylene glycol can be used to prevent freezing and maintain solubility.
3. What are the common stabilizers used for MCI solutions, and how do they work?
Common stabilizers include:
-
Metal Salts: Magnesium nitrate and copper salts (like copper sulfate) are frequently used.[7][8][9] They are thought to stabilize the isothiazolinone ring structure. Commercial preparations of MCI are often supplied with magnesium nitrate.[10][11]
-
Free-Radical Scavengers: Compounds like 3,3-thiodipropionic acid, ascorbic acid, and propyl gallate can protect MCI from degradation by free radicals, which may be present in certain formulations.[12][13][14]
4. How can I choose the right stabilizer for my experiment?
The choice of stabilizer depends on the composition of your stock solution and its intended application.
-
If your solution is simple and primarily aqueous, magnesium nitrate or a low concentration of copper sulfate are common choices.[8][9]
-
If your experimental system may generate free radicals, a free-radical scavenger would be a suitable addition.[12][13]
-
It is crucial to ensure that the chosen stabilizer does not interfere with your downstream experiments.
5. What are the main degradation products of MCI?
The degradation of MCI primarily involves the opening of the isothiazolinone ring.[1] Under alkaline conditions and at elevated temperatures, hydrolysis is the main degradation pathway.[1][2]
Experimental Protocols
Protocol for Accelerated Stability Testing of MCI Stock Solutions
This protocol is designed to assess the stability of an MCI stock solution under stressed conditions to predict its long-term shelf life.
1. Materials:
-
This compound (MCI)
-
Proposed solvent system (e.g., ultrapure water, PBS, or a co-solvent mixture)
-
pH meter and calibration buffers
-
Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Stabilizer(s) to be tested (e.g., magnesium nitrate, copper sulfate)
-
Amber glass vials with screw caps
-
Calibrated temperature-controlled ovens or incubators
-
HPLC system with a UV detector
2. Procedure:
-
Prepare Stock Solutions: Prepare several identical batches of your MCI stock solution in the desired solvent. If testing stabilizers, prepare separate batches with each stabilizer at the desired concentration.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot from each batch for HPLC analysis to determine the initial concentration of MCI. This will serve as the baseline.
-
Storage Conditions:
-
Accelerated: Place vials from each batch in a temperature-controlled oven at 40 °C ± 2 °C.
-
Long-Term (Control): Store vials from each batch at the intended long-term storage condition, typically 4 °C ± 2 °C.
-
-
Sampling and Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks for accelerated testing), remove a vial from each storage condition. Allow the vial to return to room temperature before taking an aliquot for HPLC analysis to determine the MCI concentration.
-
Data Analysis: Calculate the percentage of MCI remaining at each time point relative to the initial (Time 0) concentration. Plot the percentage of remaining MCI against time for each storage condition and formulation.
HPLC Method for Quantification of this compound
This method provides a framework for the quantitative analysis of MCI.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
UV Detector
-
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution and an organic solvent, for example, a gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a series of MCI standards of known concentrations in the mobile phase to generate a standard curve for quantification.
-
Sample Preparation: Dilute the stock solution samples to fall within the concentration range of the standard curve using the mobile phase.
Quantitative Data Summary
Table 1: Effect of pH on the Half-Life of MCI at Room Temperature
| pH | Half-Life (Days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
Data adapted from Barman and Preston (1992).[2][3]
Table 2: Effect of Temperature on the Stability of MCI in Aqueous Solution (pH 8.5)
| Temperature (°C) | Half-Life (Days) |
| 24 (Room Temp) | 46 |
| 40 | Not explicitly stated, but degradation rate doubles for every 5-6°C increase. |
| 60 | < 2 hours (at pH 9.6) |
Data adapted from Barman (1994).[6]
Table 3: Comparison of Common Stabilizers for MCI Solutions
| Stabilizer | Typical Concentration | Notes |
| Magnesium Nitrate | 1.5% - 23% in commercial formulations[7][8][9] | Commonly used in commercial preparations. High concentrations can sometimes cause issues in certain applications.[7][10][11] |
| Copper Sulfate | Low ppm levels (e.g., 10-20 ppm of Cu²⁺)[8] | Effective at very low concentrations. Can be used without other salt stabilizers.[8][9] |
| Free-Radical Scavengers (e.g., 3,3-thiodipropionic acid) | Varies depending on the specific scavenger and application. | Protects against degradation from free radicals, which is a different mechanism than hydrolysis.[12][13] |
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for accelerated stability testing of MCI.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of pH on the degradation of isothiazolone biocides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. US20010048950A1 - Stabilized microbicide formulation - Google Patents [patents.google.com]
- 8. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 9. CA2151311A1 - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of stabilizer magnesium nirate on CMIT/MIT-induced respiratory toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5373016A - Protection of isothiazolinone biocides from free radicals - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. EP0631723A1 - Protection of isothiazolinone biocides from free radicals - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Antimicrobial Efficacy: Methylchloroisothiazolinone vs. Parabens
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antimicrobial preservative is a critical consideration in the formulation of pharmaceuticals, cosmetics, and various industrial products. This guide provides a detailed comparison of the antimicrobial efficacy of two commonly used preservative systems: methylchloroisothiazolinone (MCI), often in combination with methylisothiazolinone (MI), and parabens. This analysis is based on a review of available experimental data to assist researchers and professionals in making informed decisions.
Overview of Preservatives
This compound (MCI) , frequently combined with methylisothiazolinone (MI), is a potent, broad-spectrum biocide belonging to the isothiazolinone class.[1][2] It is effective against a wide range of gram-positive and gram-negative bacteria, yeast, and fungi.[1]
Parabens are a group of alkyl esters of p-hydroxybenzoic acid.[3] Common examples include methylparaben, ethylparaben, propylparaben, and butylparaben.[4] They are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their bacteriostatic and fungistatic properties.[3]
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The data presented below, compiled from various studies, summarizes the MIC values for MCI/MI and different parabens against a selection of common microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound/Methylisothiazolinone (MCI/MI) | Methylparaben | Propylparaben |
| Staphylococcus aureus (Gram-positive bacteria) | 0.0002% (w/w)[5][6] | 1000 - 2000 µg/mL[7] | More active than methylparaben[7] |
| Pseudomonas aeruginosa (Gram-negative bacteria) | 0.0002% (w/w)[5][6] | >4000 µg/mL[7] | 250 - >4000 µg/mL[7] |
| Escherichia coli (Gram-negative bacteria) | Not specified | 250 - 2000 µg/mL[7] | Not specified |
| Candida albicans (Yeast) | 0.00005% (w/w)[5][6] | 0.05% (wt/vol)[8] | Not specified |
| Aspergillus niger (Mold) | 0.00005% (w/w)[5][6] | 0.1% (wt/vol)[8] | Not specified |
Note: The efficacy of parabens generally increases with the length of the alkyl chain, with propylparaben and butylparaben being more potent than methylparaben and ethylparaben.[4][9] However, their water solubility decreases as the chain length increases.[9] Parabens are often used in combination to enhance their antimicrobial spectrum and efficacy.[9][10]
Mechanisms of Antimicrobial Action
The methods by which these preservatives inhibit microbial growth differ significantly, targeting various cellular components and processes.
This compound (MCI)
The primary mechanism of action for isothiazolinones like MCI involves the electrophilic reactivity of the sulfur atom in the isothiazolinone ring.[11] This leads to the following sequence of events:
-
Cellular Uptake: MCI diffuses across the microbial cell membrane.[12]
-
Thiol Interaction: The sulfur atom reacts with thiol groups (-SH) present in essential microbial proteins and enzymes, particularly dehydrogenases involved in cellular metabolism.[11][13]
-
Covalent Modification: This interaction results in the formation of covalent adducts, leading to irreversible modification and inactivation of these critical enzymes.[11]
-
Inhibition of Metabolism: The inactivation of key enzymes disrupts vital metabolic pathways, including respiration and energy production, leading to rapid growth inhibition.[13]
-
Cell Death: Prolonged inhibition and cellular damage ultimately result in microbial cell death.[13]
Caption: Mechanism of action for this compound (MCI).
Parabens
The antimicrobial action of parabens is generally considered to be multifaceted, with the primary target being the microbial cell membrane.[14] The proposed mechanisms include:
-
Membrane Disruption: Parabens are thought to disrupt the lipid bilayer of the microbial cell membrane, interfering with membrane transport processes.[4][14] This disruption can lead to the leakage of intracellular components.[9]
-
Inhibition of Synthesis: Some evidence suggests that parabens can inhibit the synthesis of DNA and RNA.[3][4]
-
Enzyme Inhibition: Parabens may also inhibit key microbial enzymes, such as ATPases and phosphotransferases.[3][14]
The effectiveness of parabens is linked to their lipophilicity; longer alkyl chains increase their solubility in the bacterial membrane, enhancing their antimicrobial activity.[14]
Caption: Proposed mechanisms of action for parabens.
Experimental Protocols
The determination of MIC values is a fundamental aspect of assessing antimicrobial efficacy. A commonly employed method is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Caption: General workflow for MIC determination by broth microdilution.
Summary and Conclusion
Both this compound and parabens are effective antimicrobial preservatives with distinct mechanisms of action.
-
This compound (in combination with MI) demonstrates high potency at very low concentrations against a broad spectrum of microorganisms. Its mechanism is rapid and involves the irreversible inactivation of essential enzymes.
-
Parabens offer a broad spectrum of activity, particularly against fungi and gram-positive bacteria.[4] Their efficacy increases with the length of the alkyl chain, but this is accompanied by decreased water solubility. Their primary mode of action is the disruption of microbial cell membranes.
The choice between these preservatives will depend on the specific requirements of the formulation, including the target microorganisms, pH of the product, potential for microbial contamination, and regulatory considerations. For applications requiring high potency at low concentrations, MCI/MI may be a suitable option. Parabens, with their long history of use and effectiveness, particularly in combination, remain a viable choice for many products. Researchers and formulators should carefully consider the data presented and conduct appropriate testing to ensure the optimal preservation of their products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | MCI | Cosmetic Ingredients Guide [ci.guide]
- 3. researchgate.net [researchgate.net]
- 4. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound/Methylisothiazolinone Mixture - Anti-Infection - CAT N°: 27470 [bertin-bioreagent.com]
- 7. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Paraben - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validated HPLC Methods for Methylchloroisothiazolinone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of methylchloroisothiazolinone (MCI). The information presented is compiled from various studies and is intended to assist researchers and quality control analysts in selecting and implementing a suitable analytical method.
Comparative Analysis of Validated HPLC Methods
The following table summarizes the key validation parameters of different HPLC methods reported for the determination of this compound (MCI) and its common associate, methylisothiazolinone (MI). This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Shampoos with plant extracts[1] | Personal Care Products (Wet tissue, shampoo, cream)[2] | Washing-up Liquid[3] | Leave-on baby wet wipes[4] |
| Linearity (R²) | >0.999 | >0.99 | Not Specified | 0.9996[4] |
| Accuracy (Recovery %) | 98.0-102.0% | 83.2-103.2%[5] | Not Specified | 90-106%[4] |
| Precision (%RSD) | <2.0% | <6%[2] | <2% (intra-day)[3] | Repeatability limit (r = 0.2%), Intermediate precision limit (R = 2%)[4] |
| Limit of Detection (LOD) | Not Specified | 0.083-0.304 mg/kg[2] | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 0.276-1.015 mg/kg[2] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods. Below are the experimental protocols for the key HPLC methods cited in this guide.
Method 1: Analysis of MCI/MI in Shampoos [1]
-
Sample Preparation: Shampoo samples were dissolved in isopropyl myristate. MCI and MI were then extracted from the isopropyl myristate layer using a mixture of methanol and 0.02 M phosphate buffer solution pH 3.0 (30:70, v/v).
-
Chromatographic Conditions:
-
Column: Biphenyl column
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 50 μL.
-
Detection: UV at 274 nm.
-
Method 2: Analysis of MCI/MI in Personal Care Products [2][5]
-
Sample Preparation: Different pretreatment methods were examined for various sample matrices (wet tissue, shampoo, and cream). For instance, recovery studies involved spiking blank samples and performing extractions.
-
Chromatographic Conditions:
-
Column: Gemini NX C18 Phenomenex column (25 cm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient elution was used with Solvent A (water) and Solvent B (acetonitrile). The gradient program was as follows: initial - 5 min, 95% A; 5-10 min, 95% to 93% A; 10-20 min, 93% A; 20-23 min, 93% to 10% A; 23-25 min, 10% to 95% A; 25-30 min, 95% A.[2]
-
Column Temperature: 25°C.[2]
-
Detection: Diode-Array Detector (DAD) at 274 nm.[5]
-
Method 4: Analysis of MCI/MI in Leave-on Baby Wet Wipes [4]
-
Sample Preparation: 1.0 g of the sample was weighed and soaked in 20 mL of a mixture of methanol and diluted acetic acid (4:1 ratio of 0.4% acetic acid to pure methanol) for 24 hours. The extraction was further facilitated by ultrasonication, solid-phase extraction, and liquid-liquid extraction.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of 0.4% acetic acid and methanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 μL.
-
Detection: UV at 274 nm.
-
Alternative Analytical Methods
While HPLC with UV or DAD detection is a common and reliable technique for MCI analysis, other methods have also been employed.[5] These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high separation efficiency and identification capabilities but may require derivatization of the analytes.[2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These techniques provide excellent sensitivity and selectivity and do not typically require derivatization.[5][6] They are particularly useful for complex matrices and trace-level analysis.
-
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC): These are alternative separation techniques that can also be used for the analysis of isothiazolinones.[6]
The choice of method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for MCI analysis, ensuring the method is suitable for its intended purpose.[5]
Caption: Workflow of HPLC Method Validation.
References
- 1. [PDF] Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, this compound, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
- 4. Quantification of Methylisothiazolinone and this compound Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 6. researchgate.net [researchgate.net]
Synergistic Power: Enhancing the Efficacy of Methylchloroisothiazolinone through Biocidal Combinations
A Comparative Guide for Researchers and Drug Development Professionals
Methylchloroisothiazolinone (MCI), a potent biocide widely utilized for its broad-spectrum antimicrobial activity, can exhibit significantly enhanced efficacy when combined with other biocidal agents. This synergistic approach allows for lower use concentrations, potentially reducing the risk of microbial resistance and adverse effects. This guide provides an objective comparison of MCI's performance in combination with other biocides, supported by experimental data and detailed methodologies, to inform research and development in antimicrobial formulations.
Mechanism of Action: A Foundation for Synergy
This compound's primary mechanism of action involves the rapid inhibition of microbial growth and metabolism.[1] The active sulfur moiety in the isothiazolinone ring oxidizes thiol-containing residues in essential proteins and enzymes, disrupting critical physiological functions such as respiration and energy generation, ultimately leading to cell death.[1] Understanding this mechanism is key to identifying biocides with complementary modes of action that can lead to synergistic effects.
Quantitative Analysis of Synergistic Effects
The synergistic effect of biocide combinations is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. An FIC index of ≤ 0.5 is indicative of synergy. The following table summarizes available data on the synergistic interactions of this compound (MCI) with other biocides.
| Biocide Combination | Test Organism(s) | Observed Effect | Supporting Data/Source |
| MCI/Methylisothiazolinone (MI) & Glutaraldehyde | Bacteria, Yeasts, Slime Organisms | Pronounced Synergism | Patent data suggests that the combination allows for lower use concentrations of both agents.[2] |
| MCI/MI & Bronopol | Bacteria | Synergistic | A patent indicates a synergistic combination for protecting industrial materials.[2] |
| Isothiazolinones & Copper (Cu2+) | Pseudomonas aeruginosa | Synergistic | While not specific to MCI, studies show synergy between isothiazolones and copper ions. |
| MCI/MI & Quaternary Ammonium Compounds (QACs) | Pseudomonas aeruginosa | Potentially Synergistic | Research has shown synergy between copper ions and QACs against biofilms. Given the synergy between isothiazolones and copper, a potential for synergy between MCI and QACs exists and warrants further investigation.[3] |
Note: Much of the currently available data on the synergistic combinations of MCI with other specific biocides is found in patent literature. While indicative of potential synergy, these findings would be strengthened by further validation in peer-reviewed studies providing detailed quantitative data such as FIC indices from checkerboard assays or results from time-kill kinetic studies.
Experimental Protocols
Accurate assessment of synergistic interactions requires standardized and well-documented experimental protocols. The two most common methods employed are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Materials:
-
This compound (MCI) stock solution
-
Partner biocide stock solution
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Biocide Dilutions:
-
Serially dilute MCI horizontally across the microtiter plate.
-
Serially dilute the partner biocide vertically down the microtiter plate.
-
The final plate should contain a grid of wells with varying concentrations of both biocides, as well as wells with each biocide alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no biocide) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism.
-
Determination of MIC: After incubation, determine the MIC of each biocide alone and in combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by using a microplate reader.
-
Calculation of FIC Index: The FIC index is calculated using the following formula:
FIC Index = FIC of Biocide A + FIC of Biocide B
Where:
-
FIC of Biocide A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Biocide B = (MIC of B in combination) / (MIC of B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides dynamic information about the rate of microbial killing by individual biocides and their combinations.
Materials:
-
MCI and partner biocide solutions at desired concentrations (typically based on MIC values).
-
Standardized microbial inoculum.
-
Appropriate liquid growth medium.
-
Sterile tubes or flasks.
-
Incubator with shaking capabilities.
-
Plating media (e.g., Tryptic Soy Agar).
-
Neutralizing broth (to inactivate the biocides before plating).
-
Serial dilution supplies.
Procedure:
-
Preparation of Test Suspensions: Prepare tubes or flasks containing:
-
Growth medium with the microbial inoculum (growth control).
-
Medium with inoculum and MCI at a specific concentration.
-
Medium with inoculum and the partner biocide at a specific concentration.
-
Medium with inoculum and the combination of MCI and the partner biocide.
-
-
Incubation and Sampling: Incubate all tubes/flasks under appropriate conditions (e.g., 37°C with shaking). At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.
-
Neutralization and Plating: Immediately transfer the aliquots to a neutralizing broth to stop the biocidal action. Perform serial dilutions of the neutralized samples and plate them onto agar plates.
-
Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic Activity: Inhibition of growth without a significant reduction in CFU/mL.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and conceptual interactions, the following diagrams are provided.
References
A Comparative Analysis of Methylchloroisothiazolinone and Bronopol as Preservatives
A definitive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the performance, safety, and formulation compatibility of two widely used preservatives: Methylchloroisothiazolinone (MCI) and Bronopol. All quantitative data is supported by experimental evidence to facilitate informed preservative selection in pharmaceutical and cosmetic formulations.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound and Bronopol is crucial for their effective application in various formulations.
| Property | This compound (MCI) | Bronopol (2-bromo-2-nitropropane-1,3-diol) |
| Chemical Formula | C₄H₄ClNOS[1] | C₃H₇BrNO₄ |
| Molar Mass | 149.59 g/mol [1] | ~200 g/mol |
| Appearance | Typically supplied as a colorless liquid solution with Methylisothiazolinone (MI)[1] | White to light yellow crystalline solid[2] |
| Solubility | Miscible with water, alcohols, and glycols[3] | Readily soluble in water and other polar solvents[4][5] |
| pH Stability | Effective over a wide pH range, but stability decreases above pH 8[6][7] | Stable in acidic to neutral conditions (pH 4-9); decomposes in alkaline environments[2][8] |
| Temperature Stability | Stability can be compromised by temperatures above 40°C[9] | Decomposes at elevated temperatures; should be added to formulations at lower temperatures[10] |
Mechanism of Antimicrobial Action
The distinct mechanisms of action for MCI and Bronopol dictate their antimicrobial efficacy and spectrum.
This compound (MCI): As a member of the isothiazolinone family, MCI employs a two-step mechanism.[11][12] It begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to cell death.[11] The core of its action involves the electrophilic sulfur atom reacting with thiol-containing enzymes and proteins, thereby disrupting vital cellular processes like respiration and energy generation.[12][13][14]
Bronopol: The antimicrobial action of bronopol is multifaceted. Under aerobic conditions, it catalyzes the oxidation of essential thiol groups within the bacterial cell, such as cysteine.[15][16] This reaction consumes oxygen and generates radical anion intermediates like superoxide and peroxide, which exert direct bactericidal activity.[15][16] This oxidation of excess thiols alters the cellular redox state, leading to enzyme inhibition and a period of bacteriostasis.[15] A key degradation product of bronopol is formaldehyde, which can contribute to its antimicrobial effect, though this is not the primary mechanism.[4][15]
Caption: Comparative Mechanisms of Action for MCI and Bronopol.
Antimicrobial Efficacy
Both preservatives offer broad-spectrum protection, but with notable differences in their potency against various microorganisms.
Spectrum of Activity:
-
MCI: Often combined with Methylisothiazolinone (MI), it is highly effective against Gram-positive and Gram-negative bacteria, as well as yeast and fungi.[1][3][17]
-
Bronopol: Demonstrates strong activity against both Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa, a common and troublesome contaminant in water-based systems.[4][5][8][18] It is also effective against fungi and yeasts.[5]
Minimum Inhibitory Concentrations (MICs): MIC values provide a quantitative measure of a preservative's effectiveness. The following table presents a summary of typical MIC ranges.
| Microorganism | MCI/MI (3:1 ratio) (ppm) | Bronopol (ppm) |
| Staphylococcus aureus | 0.5 - 4 | 12.5 - 50 |
| Pseudomonas aeruginosa | 2 - 8 | 10 - 25 |
| Escherichia coli | 1.5 - 6 | 5 - 25 |
| Candida albicans | 0.8 - 4 | 12.5 - 50 |
| Aspergillus niger | 3 - 12 | 50 - 400 |
| Note: These values are compiled from various sources and can differ based on the specific strain, medium, and test conditions. |
Formulation and Stability Considerations
The chemical environment of a formulation significantly impacts preservative performance and stability.
| Factor | This compound (MCI) | Bronopol |
| pH Inactivation | Reduced stability above pH 8.0 and in the presence of nucleophiles.[7] | Degrades in alkaline conditions, especially with elevated temperatures.[5][10] |
| Inactivating Agents | Can be inactivated by amines, mercaptans, sulfides, and sulfites.[19] | Can be inactivated by thiol-containing compounds.[18] |
| Synergistic Blends | Often blended with other preservatives like bronopol for enhanced efficacy.[9][20] | Frequently combined with other preservatives, such as isothiazolinones, for a broader spectrum of activity.[5][9] |
| Degradation Products | Can degrade into less active components over time, especially under adverse conditions. | Can release formaldehyde upon degradation.[4][15] |
Safety and Toxicological Profile
A critical aspect of preservative selection is a thorough evaluation of their safety and regulatory standing.
This compound (MCI):
-
Sensitization: MCI is a potent and well-documented contact allergen.[3][21][22] This has led to significant regulatory restrictions on its use.
-
Regulatory Status: In the European Union, the mixture of MCI/MI is permitted only in rinse-off cosmetic products at a maximum concentration of 0.0015% (15 ppm).[23][24] For leave-on products, the Expert Panel for Cosmetic Ingredient Safety concluded it is safe when formulated to be non-sensitizing, with concentrations not exceeding 7.5 ppm.[25]
-
Irritation: Can cause skin and membrane irritation, and chemical burns at high concentrations.[1]
Bronopol:
-
Formaldehyde Release: As a formaldehyde-releasing preservative, it can trigger allergic reactions in individuals sensitized to formaldehyde.[15][26]
-
Nitrosamine Formation: Bronopol should not be used in formulations containing secondary amines, as this can lead to the formation of potentially carcinogenic nitrosamines.[5]
-
Irritation: It is considered a skin and eye irritant.[4]
-
Regulatory Status: The maximum permitted concentration in cosmetics is 0.1%.[27]
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation of preservative efficacy.
Antimicrobial Effectiveness Testing (Challenge Test): This test evaluates the performance of the preservative within the final product formulation.
General Protocol Outline:
-
Inoculation: A defined quantity of the product is inoculated with a mixed culture of specified microorganisms (S. aureus, P. aeruginosa, C. albicans, A. niger, etc.).
-
Incubation: The inoculated product is stored at a specified temperature.
-
Sampling: At predetermined intervals (e.g., 7, 14, and 28 days), aliquots are removed.
-
Enumeration: The number of viable microorganisms in the aliquots is determined using appropriate plating and counting techniques.
-
Assessment: The reduction in microbial count over time is compared against established criteria (e.g., USP <51> or Ph. Eur. 5.1.3) to ascertain the preservative's effectiveness.
Caption: General Workflow for Antimicrobial Effectiveness Testing.
Summary and Conclusion
The selection between this compound and Bronopol requires a careful balancing of efficacy, stability, safety, and regulatory constraints.
| Attribute | This compound (MCI) | Bronopol |
| Primary Strength | High potency at very low concentrations against a broad spectrum of microbes, including fungi. | Excellent efficacy against Gram-negative bacteria, particularly Pseudomonas. |
| Primary Weakness | High potential for skin sensitization and significant regulatory restrictions. | Potential for formaldehyde release and nitrosamine formation. |
| Ideal Application | Cost-effective preservation of rinse-off products with a neutral to acidic pH.[9] | Water-based formulations prone to Pseudomonas contamination, with an acidic to neutral pH and an absence of secondary amines. |
References
- 1. This compound [chemeurope.com]
- 2. Characteristics and Application of Bronopol's Antibacterial and Antiseptic Effects - Nanjing Chemical Material Corp. [njchm.com]
- 3. This compound | MCI | Cosmetic Ingredients Guide [ci.guide]
- 4. BRONOPOL - Ataman Kimya [atamanchemicals.com]
- 5. 2-Bromo-2-nitropropane-1,3-diol (Bronopol)| CAS 52-51-7 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. capsig.com.au [capsig.com.au]
- 8. scribd.com [scribd.com]
- 9. chempoint.com [chempoint.com]
- 10. What is Bronopol? - SINOCHEM [sinocheme.com]
- 11. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 12. engineerfix.com [engineerfix.com]
- 13. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atamankimya.com [atamankimya.com]
- 18. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 19. cir-safety.org [cir-safety.org]
- 20. cneasychem.com [cneasychem.com]
- 21. This compound (Explained + Products) [incidecoder.com]
- 22. This compound and methylisothiazolinone allergic contact dermatitis and the effect of patch test concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cir-safety.org [cir-safety.org]
- 24. obelis.net [obelis.net]
- 25. Amended Safety Assessment of this compound and Methylisothiazolinone as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, this compound, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
Assessing the Cytotoxicity of Methylchloroisothiazolinone Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methylchloroisothiazolinone (MCI), a widely used preservative in cosmetics and industrial products, has come under scrutiny for its potential cytotoxic effects. This guide provides a comparative analysis of MCI's cytotoxicity in various cell lines, supported by experimental data and detailed methodologies. The information presented here aims to assist researchers in evaluating the safety and potential applications of this biocide.
Comparative Cytotoxicity of this compound (MCI)
The cytotoxic potential of MCI, often found in a 3:1 mixture with methylisothiazolinone (MIT), varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, provides a quantitative benchmark for comparison. The following table summarizes the available IC50 values for MCI/MIT mixtures in several commonly used cell lines.
| Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time (hours) | Reference |
| HaCaT | Human Keratinocyte | MTT | Not explicitly stated, but viability decreased to 82.8% at 300 µM and 11.7% at 600 µM | 24 | [1][2][3] |
| HepG2 | Human Liver Carcinoma | Glutathione Reductase Inhibition | Not explicitly stated | Not specified | [4] |
| Normal Human Keratinocytes (NHK) | Human Keratinocyte | Apoptosis Assay | Apoptosis induced at 0.001-0.05% (of a 3:1 CMI/MI mixture) | Not specified | [5] |
| Cultured Neurons | Rat Cortical Neurons | LDH | Not explicitly stated, but described as "highly toxic" | 10 minutes | [6][7] |
| Human Liver Epithelium Cells | Human Liver Epithelium | LDH, Apoptosis | Not explicitly stated, but dose-dependent decrease in viability | 24 | [8] |
| BEAS-2B | Human Bronchial Epithelium | MTT | Not explicitly stated, but dose-dependent cytotoxicity observed with MIT (2, 4, and 8 µg/mL) | 24 | [9][10] |
Note: Much of the available literature investigates MCI in combination with MIT. The precise IC50 for MCI alone is not always available. The concentrations reported in percentages or µg/mL have been converted to µM where possible for standardization, though variations in experimental conditions can influence these values.
Experimental Protocols for Assessing Cytotoxicity
Accurate assessment of cytotoxicity is paramount. The following are detailed protocols for two common assays used to evaluate the cellular response to MCI.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of MCI for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each MCI concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the MCI concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.
Principle: An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
Signaling Pathways in MCI-Induced Cytotoxicity
MCI-induced cell death involves complex signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.
Apoptosis Pathway
Studies have shown that MCI, often in combination with MIT, can induce apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. One study on normal human keratinocytes demonstrated that a mixture of MCI and MIT induced apoptosis at low concentrations, a process that involved the generation of reactive oxygen species (ROS), increased Fas expression, and the activation of caspase-8, -9, and -3.[5]
MCI-Induced Apoptosis Pathway
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival. Some studies suggest that MCI/MIT can induce the production of pro-inflammatory cytokines through the activation of the NF-κB pathway.[11] This activation can contribute to the inflammatory response observed in some cases of MCI exposure.
MCI and NF-κB Signaling
Matrix Metalloproteinase (MMP) Activation
Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix. Dysregulation of MMPs has been implicated in various pathological processes. Research indicates that MIT can induce the activation of MMPs in human bronchial epithelial cells, contributing to an inflammatory response and apoptotic cell death.[9][10]
MCI and MMP Activation
Conclusion
The cytotoxicity of this compound is cell-type dependent and occurs through multiple mechanisms, including the induction of apoptosis and inflammation. The provided data and protocols offer a foundation for researchers to further investigate the toxicological profile of MCI and to develop strategies to mitigate its potential adverse effects. Further research is warranted to establish a more comprehensive database of IC50 values for MCI in a wider range of cell lines and to fully elucidate the intricate signaling pathways involved in its cytotoxicity.
References
- 1. Mixture Toxicity of Methylisothiazolinone and Propylene Glycol at a Maximum Concentration for Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro neurotoxicity of methylisothiazolinone, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylisothiazolinone may induce cell death and inflammatory response through DNA damage in human liver epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylisothiazolinone induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proinflammatory and regulatory mechanisms in allergic contact dermatitis caused by this compound and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Detection of Methylchloroisothiazolinone Degradation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the analysis of Methylchloroisothiazolinone (MCI), a widely used preservative, this guide offers a comparative overview of analytical methodologies for the validation of methods to detect its degradation products. Ensuring the stability and safety of formulations containing MCI necessitates reliable detection of its degradants, primarily N-methylmalonamic acid (NMMA).
This document provides a detailed comparison of common analytical techniques, supported by experimental data, to assist in the selection and validation of the most suitable method for your research needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the detection and quantification of MCI degradation products is critical and depends on factors such as sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the performance of common analytical techniques based on available data.
Table 1: Comparison of Methods for the Detection of this compound (MCI) and its Primary Degradation Product (N-methylmalonamic acid - NMMA)
| Analytical Method | Analyte | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-DAD | MCI & MI | Personal Care Products | 0.276 - 1.015 mg/kg | 83.2 - 103.2 | Widely available, cost-effective. | Lower sensitivity compared to MS methods. |
| UHPLC-MS/MS | MCI & MI | Cosmetic Products | 0.1 µg/g | - | High sensitivity and specificity. | Higher equipment cost and complexity. |
| GC-MS | MCI & MI | Cosmetic Products | 0.56 - 1.95 µg/mL | 97.87 - 103.15 | Good separation for volatile compounds. | Derivatization may be required. |
| GC-MS/MS | NMMA | Urine | 0.5 ng/mL | 89 - 114 | Highly sensitive and specific for NMMA. | Requires derivatization. |
Table 2: Validation Parameters for a GC-MS/MS Method for N-methylmalonamic acid (NMMA) Detection
| Validation Parameter | Result |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (Within-series) | 3.7 - 10.9% |
| Precision (Between-series) | 3.7 - 10.9% |
| Accuracy | 89 - 114% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the detection of MCI and its degradation product, NMMA.
HPLC-DAD Method for MCI and MI in Personal Care Products
-
Sample Preparation: Extraction of the sample with a mixture of methanol and water. Specific extraction procedures may vary depending on the sample matrix (e.g., shampoo, cream).
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Gemini NX C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 274 nm.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
GC-MS/MS Method for N-methylmalonamic acid (NMMA) in Urine
-
Sample Preparation:
-
Freeze-drying of the urine sample.
-
Derivatization of the analyte with pentafluorobenzyl bromide (PFBBr) in an anhydrous solution.
-
Extraction of the PFB-derivative into n-hexane.
-
Concentration of the extract.
-
-
Instrumentation: Gas Chromatography system coupled with a tandem Mass Spectrometer (GC-MS/MS).
-
Chromatographic and Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Internal Standard: ¹³C₃-NMMA is used for quantification.
-
-
Validation Parameters: The method is validated for LOQ, precision (within and between-series), and accuracy.
Visualizing the Process
To better understand the degradation pathway and the analytical workflow, the following diagrams are provided.
Caption: Degradation pathway of this compound (MCI).
Caption: Experimental workflow for method validation.
The Unseen Variable: A Guide to Potential Methylchloroisothiazolinone Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Methylchloroisothiazolinone (MCI), a widely used preservative in cosmetics and industrial products, is a known potent skin sensitizer. While its dermatological effects are well-documented, its potential to interfere with the accuracy of immunoassays remains a largely unexplored area. Direct experimental data on the cross-reactivity of MCI in common immunoassay platforms like ELISA is scarce in publicly available literature. However, based on its chemical properties and the fundamental principles of immunoassay design, a significant potential for interference exists. This guide provides a framework for understanding this potential cross-reactivity and offers experimental protocols to assess the impact of MCI on your specific immunoassay.
Understanding the Potential for Interference
This compound is a potent electrophile, meaning it readily reacts with nucleophiles. Proteins, including antibodies and protein antigens central to immunoassays, are rich in nucleophilic amino acid residues such as cysteine, histidine, and lysine.[1] The reaction of MCI with these residues can lead to the modification of protein structure and function.
This chemical reactivity can theoretically lead to several types of immunoassay interference:
-
Alteration of Antibody Binding Sites: Modification of amino acids in the antigen-binding site (Fab region) of capture or detection antibodies could reduce their affinity for the target analyte, leading to falsely low results.
-
Modification of Target Antigens: If the target analyte is a protein, MCI could modify its epitopes, preventing antibody recognition and again leading to underestimation of the analyte concentration.
-
Non-Specific Binding: MCI-induced modifications to antibodies or other proteins in the sample matrix could promote non-specific binding to the assay plate or other components, potentially causing falsely high results.
-
Enzyme Conjugate Inhibition: In enzyme-linked immunosorbent assays (ELISAs), MCI could potentially inactivate the enzyme conjugate (e.g., horseradish peroxidase or alkaline phosphatase) by reacting with its critical amino acid residues, leading to a decreased signal and falsely low results.
Given that immunoassays are susceptible to interference from various substances that can alter antibody-antigen binding, the chemical reactivity of MCI warrants careful consideration, especially when working with samples that may contain this preservative.[2][3][4][5]
Hypothetical Experimental Data on MCI Interference
While direct published data is lacking, the following table illustrates how one might present the results of an experiment designed to test for MCI interference in a sandwich ELISA for a hypothetical protein analyte. In this scenario, a constant concentration of the analyte is spiked into a buffer containing increasing concentrations of MCI.
| MCI Concentration (ppm) | Analyte Concentration (ng/mL) | % Recovery | % Interference |
| 0 (Control) | 10.0 | 100% | 0% |
| 1 | 9.8 | 98% | 2% |
| 5 | 9.2 | 92% | 8% |
| 10 | 8.1 | 81% | 19% |
| 25 | 6.5 | 65% | 35% |
| 50 | 4.3 | 43% | 57% |
| 100 | 2.1 | 21% | 79% |
Note: This data is hypothetical and intended for illustrative purposes only.
Experimental Protocol for Assessing MCI Interference
To evaluate the potential interference of this compound in a specific immunoassay, the following experimental protocol can be adapted. This example is for a sandwich ELISA format.
Objective: To determine the concentration at which MCI interferes with the accurate quantification of a specific analyte in a sandwich ELISA.
Materials:
-
ELISA kit for the analyte of interest (including capture antibody-coated plate, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Purified analyte standard
-
Assay buffer (as recommended by the kit manufacturer)
-
This compound (MCI) stock solution (e.g., 1000 ppm in a compatible solvent)
-
Microplate reader
Procedure:
-
Preparation of MCI Dilutions: Prepare a serial dilution of the MCI stock solution in the assay buffer to achieve a range of concentrations to be tested (e.g., 100, 50, 25, 10, 5, 1, and 0 ppm).
-
Preparation of Analyte Spikes: Prepare a solution of the purified analyte standard in the assay buffer at a concentration that falls within the mid-range of the assay's standard curve.
-
Sample Preparation: For each MCI concentration to be tested, mix the analyte spike solution with the corresponding MCI dilution. A control sample should be prepared with the analyte spike and the 0 ppm MCI solution (assay buffer alone).
-
ELISA Procedure:
-
Add the prepared samples (analyte + MCI dilutions) to the wells of the capture antibody-coated plate.
-
Incubate as per the kit instructions to allow the analyte to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate and incubate.
-
Wash the plate.
-
Add the substrate and incubate for the recommended time.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the concentration of the analyte in each sample using the standard curve.
-
Determine the percent recovery for each MCI concentration using the formula: (% Recovery) = (Concentration in MCI sample / Concentration in control sample) x 100.
-
Calculate the percent interference: (% Interference) = 100 - % Recovery.
-
Visualizing Potential Interference and Experimental Design
The following diagrams illustrate the potential mechanism of MCI interference in a sandwich ELISA and the workflow for testing this interference.
Caption: Potential mechanisms of MCI interference in a sandwich ELISA.
Caption: Experimental workflow for testing MCI interference.
Conclusion and Recommendations
References
- 1. In situ chemical behaviour of methylisothiazolinone (MI) and this compound (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylchloroisothiazolinone (MCI) in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals
Methylchloroisothiazolinone (MCI), a potent biocide and preservative, requires strict handling and disposal procedures due to its corrosive nature, potential as a skin sensitizer, and high toxicity to aquatic life.[1][2] Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This guide provides immediate, step-by-step instructions for the safe management and disposal of MCI waste in a research environment.
Immediate Safety and Handling
Before handling MCI, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Heavy-duty rubber or nitrile gloves are essential.[1]
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Protective Clothing: A lab coat should be worn at all times.[1]
-
Ventilation: All handling of MCI, especially concentrated solutions, should occur in a well-ventilated area or under a chemical fume hood.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1]
Disposal Procedures: Two Primary Pathways
The appropriate disposal method for MCI depends on the quantity and concentration of the waste. There are two primary pathways: collection for licensed disposal (for large quantities and spills) and chemical inactivation for small, manageable laboratory quantities. Under no circumstances should MCI waste be poured down the drain or disposed of in regular trash without treatment. [3]
Pathway 1: Collection for Licensed Hazardous Waste Disposal
This is the required method for large volumes, concentrated solutions, expired reagents, and contaminated materials from spills.
Step-by-Step Protocol:
-
Containment: Place the MCI waste into a designated, chemically resistant, and sealable hazardous waste container. Ensure the container is compatible with chlorinated compounds.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Note the approximate concentration and date.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4]
Pathway 2: Chemical Inactivation for Small Laboratory Quantities
For small amounts of dilute, aqueous MCI waste generated during experiments, chemical inactivation via alkaline hydrolysis is an effective method to degrade the active ingredient before disposal. MCI is known to degrade rapidly in alkaline conditions.[5][6] This process breaks the isothiazolinone ring, neutralizing its hazardous properties.
Experimental Protocol: Alkaline Hydrolysis
Objective: To hydrolyze and inactivate MCI in an aqueous waste solution by raising the pH.
Materials:
-
Aqueous MCI waste
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate hazardous waste container for the treated liquid
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood. Place the container with the aqueous MCI waste on a stir plate and add a stir bar.
-
pH Adjustment: While stirring, slowly add the sodium hydroxide solution dropwise. Monitor the pH of the solution continuously.
-
Target pH: Continue adding the base until the pH of the solution is stable at a minimum of 10.[3] Be cautious, as the neutralization reaction can be exothermic.
-
Degradation Hold Time: Once the target pH is reached, cover the container, label it clearly as "MCI Waste Undergoing Inactivation," and allow it to stand in a secure location for a period sufficient for degradation. Based on degradation kinetics, a holding time of one week is recommended to ensure complete hydrolysis.
-
Final pH Check and Disposal: After the holding period, check the pH of the solution again. Neutralize it to a pH between 5 and 9 by adding an appropriate acid (e.g., dilute hydrochloric acid) if required by your local water authority.[2]
-
Final Disposal: Once neutralized, this treated water can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous materials (e.g., heavy metals).[2][6] Always confirm this final step with your institution's EHS guidelines and local regulations.
Quantitative Data: MCI Degradation
The stability of MCI is highly dependent on pH. The following table summarizes the approximate half-life of the active ingredient in aqueous solutions at different pH levels, demonstrating the effectiveness of alkaline conditions for degradation.
| pH | Half-Life (in days) | Stability |
| < 8.5 | > 47 | Stable |
| 9.0 | ~ 23 | Moderate Degradation |
| 9.6 | ~ 3.3 | Rapid Degradation |
| 10.0 | ~ 2 | Rapid Degradation |
| Data derived from studies on Kathon™ biocides, which contain MCI.[3][6] |
Spill Management
In the event of a spill, immediate and safe cleanup is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wear PPE: Don the appropriate PPE as described above.
-
Contain Spill: For liquid spills, use a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain and absorb the material.[6]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly with a detergent and water solution. Do not use solvents.
-
Dispose of Materials: All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for MCI waste disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influencing factors for alkaline degradation of cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
